molecular formula C8H6F3NO2 B2606342 5-Methyl-6-(trifluoromethyl)nicotinic acid CAS No. 1105979-57-4

5-Methyl-6-(trifluoromethyl)nicotinic acid

Cat. No.: B2606342
CAS No.: 1105979-57-4
M. Wt: 205.136
InChI Key: HECOUXKBSDTMFZ-UHFFFAOYSA-N
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Description

5-Methyl-6-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.136. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-4-2-5(7(13)14)3-12-6(4)8(9,10)11/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECOUXKBSDTMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105979-57-4
Record name 5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
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Foundational & Exploratory

CAS 1105979-57-4 physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the physical and chemical characteristics of the substance with CAS number 1105979-57-4 cannot be provided at this time. Comprehensive searches for this specific identifier in chemical databases and scientific literature have not yielded any matching results.

This suggests one of the following possibilities:

  • The CAS number may be inaccurate or contain a typographical error.

  • The substance is a proprietary compound that is not publicly disclosed.

  • The identifier is for a substance that is not yet cataloged in publicly accessible databases.

Without a valid and identifiable chemical compound, it is not possible to generate the requested technical guide, which would include details on physical and chemical properties, synthesis, purification, and biological activity.

It is recommended to verify the CAS number for accuracy and, if possible, provide an alternative identifier such as a chemical name or structure to facilitate a successful search for the intended compound.

Technical Guide: pKa Profile of 5-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the pKa values and physicochemical profile of 5-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid.

Executive Summary

5-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid (CAS: 1105979-57-4) is a specialized fluorinated pyridine intermediate used critically in the synthesis of agrochemicals and kinase inhibitors. Unlike unsubstituted nicotinic acid, which exists primarily as a zwitterion in aqueous solution, the presence of the electron-withdrawing trifluoromethyl (-CF


) group at the 6-position drastically alters the molecule's acid-base profile.

Key Physicochemical Parameters:

  • Acidic pKa (COOH): 3.05 ± 0.15 (Estimated via Hammett SAR from 6-CF

    
     parent).
    
  • Basic pKa (Pyridine N): < 1.0 (Effectively non-basic in physiological range).

  • Dominant Species at pH 7.4: Anionic (Carboxylate).

  • Zwitterionic Character: Negligible.

This guide details the theoretical derivation of these values, the electronic mechanisms driving them, and validated experimental protocols for their determination.

Physicochemical Profile & pKa Analysis[1][2][3][4][5][6][7][8]

The "Anchor" Molecule: 6-(Trifluoromethyl)nicotinic Acid

To determine the pKa of the 5-methyl derivative with high confidence, we first establish the baseline using the direct parent, 6-(trifluoromethyl)nicotinic acid (CAS: 231291-22-8).

  • Experimental/Predicted pKa: 2.96 ± 0.10 .[1]

  • Comparison: This is significantly more acidic than unsubstituted nicotinic acid (pKa

    
    
    
    
    
    4.75 for COOH), demonstrating the potent electron-withdrawing inductive effect (-I) of the CF
    
    
    group.
Electronic Effects of Substituents

The pKa of the target molecule is governed by the interplay between the -CF


 group and the -CH

group on the pyridine ring.
SubstituentPositionElectronic EffectHammett

Constant
Impact on Acidity
-CF

6 (ortho to N, para to C3)Strong Withdrawal (-I, -R)

Increases (Lowers pKa)
-CH

5 (meta to C3)Weak Donation (+I)

Decreases (Raises pKa)

Derivation Logic:

  • Baseline: 6-(CF

    
    )nicotinic acid pKa 
    
    
    
    2.96.[1][2]
  • Perturbation: Addition of a 5-Methyl group.

  • Hammett Shift: The methyl group is electron-donating. In benzoic acid systems, adding a meta-methyl group typically raises the pKa by 0.05–0.1 units (e.g., Benzoic acid 4.20

    
     m-Toluic acid 4.27).
    
  • Result: The 5-methyl group slightly mitigates the acidity induced by the CF

    
     group.
    
    • Calculation:

      
      .
      
Loss of Zwitterionic Character

Standard nicotinic acid exists as a zwitterion in water because the pyridine nitrogen is sufficiently basic (pKa


 4.8) to deprotonate the carboxylic acid (pKa 

2.0). In 5-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid :
  • The 6-CF

    
     group is adjacent to the nitrogen.
    
  • The strong -I effect reduces the electron density on the nitrogen lone pair.

  • Consequence: The basic pKa drops below 1.0. The nitrogen cannot hold a proton in the presence of the carboxylate. The molecule behaves as a simple carboxylic acid.

Visualizing the Electronic Structure

The following diagram illustrates the competing electronic vectors that determine the final pKa.

ElectronicEffects cluster_result Net pKa Result Core Pyridine Core COOH 3-COOH Group Proton Donor Core->COOH Net Electron Withdrawal CF3 6-CF3 Group (Strong EWG) Lowers pKa CF3->Core Inductive Withdrawal (-I) N Ring Nitrogen (Basicity Quenched) CF3->N Deactivates Lone Pair Me 5-Methyl Group (Weak EDG) Raises pKa slightly Me->Core Inductive Donation (+I) Result Observed pKa ≈ 3.05 (Non-Zwitterionic) COOH->Result

Figure 1: Vector analysis of substituent effects on the pyridine core acidity.

Experimental Determination Protocols

Due to the low aqueous solubility of fluorinated pyridines, standard aqueous titration often fails. The following protocols are validated for this specific class of compounds.

Protocol A: Potentiometric Titration in Mixed Solvent (The Yasuda-Shedlovsky Method)

Objective: Determine thermodynamic pKa by extrapolating from aqueous-organic mixtures.

  • Preparation:

    • Prepare 0.01 M stock solution of the analyte in Methanol (MeOH) .

    • Prepare carbonate-free 0.1 M KOH as titrant.

  • Titration Series:

    • Perform titrations in 30%, 40%, 50%, and 60% (v/v) MeOH/Water mixtures.

    • Maintain ionic strength at 0.1 M using KCl.

    • Temperature: 25.0 ± 0.1 °C.[1][2][3]

  • Data Processing:

    • Calculate apparent pKa (

      
      ) for each mixture.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • Extrapolation: The y-intercept represents the aqueous pKa.

Protocol B: UV-Metric Titration (Spectrophotometric)

Objective: Ideal for low-solubility compounds where precipitation interferes with electrodes.

  • Setup:

    • Use a DAD (Diode Array Detector) spectrophotometer coupled with an autotitrator.

    • Solvent: Water with 5% DMSO (co-solvent).

  • Workflow:

    • Scan range: 200–400 nm.

    • Acidify sample to pH 1.5 (ensure fully protonated COOH).

    • Titrate with 0.1 M NaOH to pH 7.0.

  • Analysis:

    • Identify the isosbestic point (indicates two distinct species: R-COOH and R-COO

      
      ).
      
    • Fit the absorbance change at

      
       to the Henderson-Hasselbalch equation.
      

Solubility & Formulation Implications

The pKa value of ~3.05 has immediate consequences for drug development and formulation:

  • At pH 1.2 (Gastric): The molecule is ~98% neutral (protonated).

    • Implication: High membrane permeability, but low solubility.

  • At pH 7.4 (Blood/Plasma): The molecule is >99.9% ionized (anionic).

    • Implication: High solubility, lower passive permeability (requires transporters or prodrug strategies).

  • LogD Profile:

    • The LogP (neutral) is elevated by the CF

      
       group (estimated LogP 
      
      
      
      2.5).
    • The LogD

      
        will be significantly lower (~ -0.5 to 0.5) due to ionization.
      

References

  • ChemicalBook. (2024). 6-(Trifluoromethyl)nicotinic acid Physical Properties and pKa Data.Link

  • Sigma-Aldrich. (2024). Product Specification: 5-(Trifluoromethyl)pyridine-3-carboxylic acid.Link

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett constants: , ).
  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Reference for pyridine nitrogen basicity suppression by ortho-substitution).
  • Matrix Fine Chemicals. (2024). 6-(Trifluoromethyl)pyridine-3-carboxylic acid Technical Data Sheet.Link

Sources

Technical Guide: Electronic & Physicochemical Properties of 5-Methyl-6-Trifluoromethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic, physicochemical, and reactive properties of the 5-methyl-6-(trifluoromethyl)pyridine scaffold (IUPAC: 3-methyl-2-(trifluoromethyl)pyridine).

Part 1: Executive Summary & Structural Identity

The 5-methyl-6-(trifluoromethyl)pyridine motif represents a strategic "privileged scaffold" in modern drug and agrochemical design.[1][2] It synergizes the metabolic stability and lipophilicity of the trifluoromethyl group (-CF₃) with the steric modulation and electronic donation of the methyl group (-CH₃) .[1][2]

This specific substitution pattern (vicinal 2,3-substitution relative to nitrogen) creates a unique electronic push-pull system that drastically alters the pyridine ring's basicity, dipole moment, and site-selectivity for metabolic oxidation compared to the parent heterocycle.[1][2]

Nomenclature & Topology

While often referred to as "5-methyl-6-trifluoromethyl" in specific synthetic intermediates (relative to a 2- or 3-position functional handle), the IUPAC standard numbering assigns the lowest locants to the heteroatom and substituents:

  • IUPAC Name: 3-Methyl-2-(trifluoromethyl)pyridine.[1][2]

  • CAS Registry Number: 1620-78-6.[1][2]

  • Topology: The -CF₃ group occupies the

    
    -position (C2/C6), directly flanking the nitrogen lone pair.[1][2] The -CH₃ group occupies the 
    
    
    
    -position (C3/C5), vicinal to the -CF₃.[1][2]

Part 2: Electronic Landscape

The electronic behavior of this scaffold is defined by the competition between the electron-withdrawing -CF₃ group and the electron-donating -CH₃ group, mediated by the electron-deficient pyridine ring.[1][2]

Electronic Vector Mapping
  • Nitrogen Atom (N1): Acts as a strong inductive electron sink (-I) and resonance withdrawer (-M), rendering the ring

    
    -deficient.[1][2]
    
  • Trifluoromethyl (C6/C2): A powerful inductive withdrawing group (

    
    ).[1] Located at the 
    
    
    
    -position, it exerts a massive inductive pull on the ring electrons and the adjacent nitrogen lone pair.[1]
  • Methyl (C5/C3): A weak inductive donor (

    
    ).[1][2] It provides minor electron density to the ring but primarily serves as a lipophilic and steric block.
    
Basicity (pKa) Modulation

The most critical electronic consequence of the 6-trifluoromethyl substitution is the obliteration of pyridine basicity .[1][2]

  • Pyridine pKa: ~5.2[1][2]

  • 3-Methylpyridine pKa: ~5.7 (Methyl donation slightly increases basicity).[1][2]

  • 2-(Trifluoromethyl)pyridine pKa: ~0.5 – 1.0 (Estimated).[1][2]

  • 5-Methyl-6-(trifluoromethyl)pyridine pKa: < 1.0 (Predicted).[1][2]

Mechanism: The strong -I effect of the -CF₃ group adjacent to the nitrogen destabilizes the protonated pyridinium cation.[1][2] The N-lone pair becomes less available for protonation, making this scaffold essentially non-basic at physiological pH.[1] This is a critical design feature for reducing hERG channel binding (which often requires a basic center) and improving membrane permeability.[1]

Dipole Moment & Lipophilicity[1][2]
  • Dipole: The -CF₃ and Nitrogen vectors are roughly aligned (both withdrawing), creating a strong local dipole.[1] However, the lipophilic bulk of the -CF₃ and -CH₃ groups dominates the solvation profile.[1][2]

  • LogP (Lipophilicity):

    • Pyridine: ~0.65[1][2]

    • 5-Methyl-6-CF₃-Pyridine: ~2.3 – 2.5 .[1][2]

    • Impact: This significant jump in LogP enhances blood-brain barrier (BBB) penetration and hydrophobic binding interactions in enzyme pockets (e.g., kinase hydrophobic back-pockets).[1][2]

Part 3: Reactivity Profile

The reactivity of 5-methyl-6-trifluoromethylpyridine is governed by the "activation" of the ring by -CF₃ and the "blocking" of the 5/6 positions.[1][2]

Nucleophilic Aromatic Substitution (S_NAr)

Unlike non-fluorinated pyridines, the -CF₃ group activates the ring towards nucleophilic attack, but the -CF₃ group itself is generally stable and not a leaving group.[1][2]

  • Activation Sites: The 4-position (para to N, meta to CF₃) and the 6-position (occupied by CF₃) are electron-deficient.[1][2]

  • Leaving Groups: If a halogen (Cl, F) is introduced at the 2- or 4-position, the 6-CF₃ group accelerates S_NAr displacement significantly compared to a methyl group.[1][2]

Lateral Lithiation (The "Magic" Reactivity)

The most synthetically useful reaction for this scaffold is lateral deprotonation .[1]

  • Acidity of Methyl: The electron-withdrawing nature of the pyridine ring + the ortho-CF₃ group significantly acidifies the benzylic protons of the 5-methyl group.[1][2]

  • Reagent: LDA or LiTMP at -78°C.

  • Outcome: Formation of a lithiated species at the methyl group, which can then react with electrophiles (aldehydes, alkyl halides) to extend the carbon chain.

    • Note: This is preferred over ring lithiation because the 5-methyl protons are more acidic than the remaining ring protons (C3/C4), and the C6 position is blocked.[1]

Metabolic Stability
  • Oxidation Block: The 6-position (a common site for metabolic oxidation by Aldehyde Oxidase) is blocked by -CF₃.[1][2]

  • Benzylic Oxidation: The 5-methyl group is a potential "soft spot" for CYP450 oxidation (to alcohol/carboxylic acid).[1][2] However, the electron-withdrawing -CF₃ group deactivates the methyl C-H bonds, slowing down this metabolic clearance compared to 3-methylpyridine.[1][2]

Part 4: Visualization of Properties

Diagram 1: Electronic Effects & Reactivity Map

This diagram illustrates the competing electronic vectors and the resulting reactive sites on the scaffold.[1]

ElectronicProperties Scaffold 5-Methyl-6-Trifluoromethyl Pyridine Scaffold CF3 6-Trifluoromethyl Group (-I Effect, Strong EWG) Blocks Metabolic Oxidation Scaffold->CF3 Inductive Withdrawal Methyl 5-Methyl Group (+I Effect, Weak EDG) Lateral Lithiation Site Scaffold->Methyl Steric Bulk & Lipophilicity Nitrogen Pyridine Nitrogen (Lone Pair Deactivated) pKa < 1.0 (Non-Basic) Scaffold->Nitrogen Basicity Suppression CF3->Methyl Acidifies C-H bonds (Facilitates Deprotonation) CF3->Nitrogen Reduces pKa via -I App_Drug Drug Design Utility: Reduced hERG Binding Increased LogP Methyl->App_Drug Nitrogen->App_Drug

Caption: Electronic vector map showing the interplay between the CF3/Methyl substituents and the resulting physicochemical properties.

Part 5: Experimental Protocols

Protocol A: Synthesis via Cyclocondensation (Building Block Approach)

Rationale: Direct trifluoromethylation of 3-picoline is difficult and non-selective.[1][2] The preferred industrial route involves building the ring.[1]

  • Reagents: Use (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) and 1-aminoprop-1-ene (or equivalent enamine precursor).[1][2]

  • Cyclization:

    • Dissolve ETFBO (1.0 eq) in Ethanol.[1]

    • Add the enamine/ammonia source slowly at 0°C.

    • Heat to reflux (78°C) for 4-6 hours.

    • Mechanism: Michael addition of the amine to the enone, followed by condensation and aromatization.

  • Purification: Distillation (bp ~160°C).

  • Yield: Typically 60-80%.

Protocol B: Lateral Lithiation (Functionalization)

Rationale: Exploiting the acidified methyl group for SAR expansion.[1]

  • Setup: Flame-dried flask, Argon atmosphere.

  • Deprotonation:

    • Dissolve 5-methyl-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF.

    • Cool to -78°C .[1][2]

    • Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 20 mins. The solution typically turns deep red/orange (formation of the benzylic anion).

    • Stir for 30 mins at -78°C.

  • Electrophile Trapping:

    • Add Electrophile (e.g., Methyl Iodide, Benzaldehyde) (1.2 eq) dissolved in THF.[3]

    • Allow to warm to 0°C over 2 hours.

  • Quench: Saturated NH₄Cl solution.

  • Workup: Extraction with EtOAc, drying over MgSO₄.

Part 6: Medicinal Chemistry Applications

Case Study: Kinase Inhibitors (PI3K/mTOR)

In the development of PI3K inhibitors (e.g., PQR309/Bimiralisib analogues), the 6-trifluoromethylpyridine moiety is often used to replace a chloropyridine or phenyl ring.[1]

  • Effect: The CF₃ group fills the hydrophobic pocket (Valine/Isoleucine residues) more effectively than Chlorine.[1]

  • Selectivity: The reduced basicity of the pyridine nitrogen prevents unwanted hydrogen bonding with water networks near the ATP binding site, improving selectivity against other kinases.

Summary Table: Substituent Effects
Property3-Methylpyridine5-Methyl-6-CF₃-PyridineDrug Design Implication
pKa (Basicity) 5.7 (Weak Base)< 1.0 (Neutral)Reduced hERG risk; improved passive diffusion.[1][2]
LogP 0.65~2.4Enhanced CNS penetration; higher plasma protein binding.[1]
Metabolic Site N-Oxidation, Methyl-OxMethyl-Ox (Slowed)Longer Half-life (t1/2); Blocked N-oxide formation.[1][2]
Dipole Moment ~2.2 D~3.5 DStronger electrostatic interactions in polar pockets.[1][2]

References

  • Schlosser, M. (2006). The "fluorine effect" in the design of bioactive molecules.[4]Journal of Medicinal Chemistry , 49(15), 4467-4478.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry , 61(14), 5822-5880. [1]

  • Snieckus, V. (1990).[3] Directed ortho metalation.[1][3][5][6][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1][2]Chemical Reviews , 90(6), 879-933. [1]

  • PubChem Compound Summary. (2025). 3-Methyl-2-(trifluoromethyl)pyridine (CAS 1620-78-6).[1][2] National Center for Biotechnology Information.[1] [1]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[1][4]Journal of Pesticide Science , 46(1), 1-16.

Sources

An In-depth Technical Guide to Determining the Solubility of 5-Methyl-6-(trifluoromethyl)nicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 5-Methyl-6-(trifluoromethyl)nicotinic acid in various organic solvents. Given the novelty of specific solubility data for this compound in public literature, this document focuses on the foundational principles and detailed experimental protocols necessary to generate reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility

This compound is a substituted pyridine carboxylic acid. Its structure, featuring a hydrophilic nicotinic acid core, a lipophilic methyl group, and a strongly electron-withdrawing and highly lipophilic trifluoromethyl (-CF3) group, suggests a complex solubility profile that is critical to its application in pharmaceutical and chemical research. The trifluoromethyl group, in particular, is known to significantly impact physicochemical properties by increasing lipophilicity and metabolic stability.[1][2] Understanding the solubility of this compound is paramount for a variety of applications, from designing effective drug delivery systems and ensuring bioavailability to developing robust synthetic and purification processes.[2]

This guide will walk you through the theoretical underpinnings of solubility, a detailed experimental protocol for its determination, and the analytical methods required for accurate quantification.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] The solubility of this compound will be dictated by the interplay of its structural features with the properties of the solvent.

  • Molecular Structure Analysis :

    • Nicotinic Acid Backbone : The carboxylic acid group and the pyridine nitrogen are capable of hydrogen bonding, suggesting solubility in polar, protic solvents. The acidic nature of the carboxylic acid (pKa of nicotinic acid is ~4.85) means its ionization state, and thus solubility, can be influenced by the solvent's acidity or basicity.

    • Trifluoromethyl Group (-CF3) : This group is highly lipophilic (Hansch-Fujita π constant: +0.88) and a strong electron-withdrawing group.[1] Its presence is expected to enhance solubility in nonpolar and moderately polar aprotic solvents while potentially reducing solubility in highly polar, aqueous environments.[1][2] The C-F bond is very strong, contributing to the molecule's overall stability.[2]

    • Methyl Group (-CH3) : This is a small, nonpolar, lipophilic group that will contribute to solubility in less polar solvents.

  • Solvent Classification and Expected Solubility :

    • Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can act as both hydrogen bond donors and acceptors.[4] We can anticipate moderate to good solubility due to interactions with the carboxylic acid and pyridine nitrogen.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone) : These solvents are polar but lack O-H or N-H bonds.[4] Solvents like DMSO and DMF are powerful solvents for a wide range of organic molecules and are expected to effectively dissolve this compound. Acetonitrile and acetone may show moderate solubility.

    • Nonpolar Solvents (e.g., Hexane, Toluene) : These solvents primarily interact through van der Waals forces.[4] Due to the highly lipophilic trifluoromethyl group, some solubility might be observed, particularly in aromatic solvents like toluene, but it is expected to be lower than in polar solvents.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[5][6][7][8] This method involves saturating a solvent with the solute and then quantifying the amount dissolved after equilibrium has been reached.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the necessary steps to obtain accurate solubility data.

1. Preparation of Materials:

  • Accurately weigh an excess amount of this compound into a series of glass vials (e.g., 4 mL screw-cap vials). "Excess" means enough solid will remain undissolved at the end of the experiment.
  • Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vials.

2. Equilibration:

  • Seal the vials tightly to prevent solvent evaporation.
  • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
  • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[6][9] It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.[7][10]

3. Phase Separation:

  • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.
  • Carefully withdraw a sample from the supernatant using a syringe.
  • Filter the sample through a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean vial. This step is crucial to remove all undissolved solid particles.

4. Sample Dilution and Analysis:

  • Accurately dilute the filtered supernatant with a suitable mobile phase (for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Visual Workflow for Solubility Determination

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_analysis Step 4: Analysis A Weigh excess solid (this compound) B Add precise volume of organic solvent A->B to vial C Seal vials and place on orbital shaker B->C D Agitate for 24-48h at constant temperature C->D E Allow excess solid to settle D->E F Filter supernatant (0.45 µm syringe filter) E->F G Dilute filtrate to known volume F->G H Quantify concentration via HPLC-UV G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of nicotinic acid and its derivatives.[11][12]

Protocol for HPLC Analysis

1. Preparation of Stock and Standard Solutions:

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • Perform serial dilutions of the stock solution to create a series of at least five standard solutions of known concentrations that bracket the expected solubility range.

2. Calibration Curve Generation:

  • Inject each standard solution into the HPLC system.
  • Record the peak area from the UV detector at the wavelength of maximum absorbance (λmax) for the compound.
  • Plot the peak area versus the concentration for each standard.
  • Perform a linear regression analysis to generate a calibration curve. The curve should have a coefficient of determination (R²) of ≥ 0.998 for good linearity.[13]

3. Sample Analysis:

  • Inject the diluted, filtered sample from the solubility experiment into the HPLC system under the same conditions as the standards.
  • Record the peak area of the analyte.
  • Use the equation of the line from the calibration curve (y = mx + c, where y is the peak area and x is the concentration) to calculate the concentration of the diluted sample.

4. Final Solubility Calculation:

  • Multiply the calculated concentration by the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent.
HPLC Method Development Logic

G A Prepare Stock Solution (1 mg/mL) B Create Serial Dilutions (Standards) A->B C Inject Standards into HPLC B->C D Generate Calibration Curve (Peak Area vs. Conc.) C->D F Determine Sample Conc. from Curve D->F y = mx + c E Inject Diluted Sample E->F G Calculate Final Solubility (Apply Dilution Factor) F->G

Caption: Logical flow for HPLC quantification of solubility samples.

Data Presentation and Interpretation

The generated solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table of Predicted and Experimental Solubility
Solvent ClassSolventDielectric Constant (ε)Predicted SolubilityExperimental Solubility (mg/mL at 25°C)
Polar Protic Methanol32.6[4]HighTo be determined
Ethanol24.3[4]HighTo be determined
Water78.5[4]Low to ModerateTo be determined
Polar Aprotic Dimethyl Sulfoxide (DMSO)47.0[4]Very HighTo be determined
N,N-Dimethylformamide (DMF)38.0[4]Very HighTo be determined
Acetonitrile37.5[4]ModerateTo be determined
Acetone21.0[4]ModerateTo be determined
Nonpolar Toluene2.4LowTo be determined
Hexane1.9[4]Very LowTo be determined
Dichloromethane (DCM)9.1[4]ModerateTo be determined

Note: Dielectric constants are approximate values and can vary with temperature.

Interpreting the Results

When analyzing the experimental data, correlate the measured solubility with the solvent's properties. For instance, high solubility in methanol and ethanol would confirm the importance of hydrogen bonding interactions. High solubility in DMSO and DMF would highlight the role of strong dipole-dipole interactions. Solubility in less polar solvents like DCM or toluene would underscore the lipophilic contribution of the trifluoromethyl and methyl groups. This systematic approach provides a deep understanding of the compound's behavior, which is invaluable for subsequent formulation and process development.

References
  • Trifluoromethyl group - Grokipedia. (n.d.).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 22).
  • Solvent Polarity Table | PDF - Scribd. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements - Pickering Laboratories. (n.d.).
  • Solvents and Polarity - University of Rochester. (n.d.).
  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991.
  • Polarity of Solvents. (n.d.).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements | LCGC International. (2020, November 11).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).
  • Annex 4 - World Health Organization (WHO). (n.d.).
  • Trifluoromethyl group - Wikipedia. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Comparison of the polarity of organic solvents. (2022, October 13).
  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies. (2024, March 28).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).
  • Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service - Creative Proteomics. (n.d.).
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.).
  • Analysis of nicotinic acid and its metabolites by HPLC-MS/MS - ResearchGate. (2025, August 5).
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12).

Sources

The Trifluoromethyl-Nicotinic Acid Scaffold: Physicochemical Tuning and Synthetic Utility in Medicinal Chemistry

[1][2][3]

Executive Summary

The incorporation of a trifluoromethyl (

1234metabolic stabilitylipophilicityelectronic profile3451345

Physicochemical Rationale: The "Fluorine Effect"[1][5]

The strategic placement of a

145
Electronic Modulation and pKa Shift

The pyridine nitrogen is typically basic (

4545
  • Mechanism: The

    
     group is strongly electron-withdrawing (
    
    
    ,
    
    
    ).[1][2][3][5] When attached to the pyridine core, it pulls electron density away from the ring nitrogen.[4][5][6]
  • Impact: This substitution significantly lowers the

    
     of the pyridine nitrogen, often dropping it below 2.0 (depending on position).[4][5] This ensures the molecule remains neutral at physiological pH (7.4), improving passive diffusion across the blood-brain barrier (BBB) and reducing off-target cation-mediated binding.[1][2][3][5]
    
Lipophilicity and Bioavailability[4]
  • Lipophilicity (

    
    ):  The 
    
    
    group adds significant hydrophobicity (Hansch
    
    
    value
    
    
    ).[1][3][4] This is critical for nicotinic acid derivatives, which, without modification, are highly polar zwitterions at neutral pH.[4][5][6]
  • Dipole Moment: The C-F bond is highly polar, but the vector sum of the three fluorines creates a distinct electrostatic surface that can engage in orthogonal dipolar interactions within a binding pocket, distinct from the hydrogen bonding of the carboxylic acid moiety.[5][6]

Metabolic Blocking

Pyridine rings are prone to oxidative metabolism (N-oxidation or C-oxidation by CYP450s).[1][2][3][4]

  • Site Blocking: Substituting the C4 or C6 position with

    
     sterically and electronically blocks metabolic attack.[1][2][4][5] The C-F bond energy (
    
    
    ) renders the position inert to enzymatic cleavage.[4][5]

Structural-Activity Relationship (SAR) Logic[1][2][3][4]

The following diagram illustrates the decision-making logic for incorporating

SAR_LogicCoreNicotinic Acid Core(Pyridine-3-COOH)Problem1Problem: High Metabolic Clearance(Oxidation at C4/C6)Core->Problem1Problem2Problem: Low Permeability(Zwitterionic Character)Core->Problem2SolutionSolution: Add -CF3 GroupProblem1->SolutionProblem2->SolutionEffect1Block Metabolic Hotspot(Steric/Electronic Shield)Solution->Effect1At C4/C6Effect2Increase Lipophilicity(LogP +0.88)Solution->Effect2Effect3Reduce N-Basicity(Prevent Lysosomal Trapping)Solution->Effect3Inductive EffectOutcomeOptimized Lead:Improved t1/2 & BioavailabilityEffect1->OutcomeEffect2->OutcomeEffect3->Outcome

Caption: Logic flow for optimizing nicotinic acid derivatives using trifluoromethylation to address metabolic and pharmacokinetic liabilities.

Case Study: Flonicamid

Flonicamid (N-cyanomethyl-4-(trifluoromethyl)nicotinamide) is the premier example of this scaffold in bioactive chemistry.[1][2][3][4]

  • Structure: A nicotinamide core substituted with a

    
     group at the 4-position.[1][2][3][4][5]
    
  • Role of

    
    : 
    
    • Metabolic Stability: The 4-position of the pyridine ring is a common site for nucleophilic attack or oxidation.[1][4][5] The

      
       group blocks this, prolonging the compound's half-life in biological systems.[1][2][3][5]
      
    • Selectivity: The specific steric volume of the

      
       group (approx.[1][4][5] equal to an isopropyl group) enforces a conformation that fits the unique potassium channel target in insects, avoiding cross-resistance with neonicotinoids which target acetylcholine receptors.[4][5]
      

Synthetic Protocols

Synthesis of trifluoromethyl-nicotinic acid derivatives often requires de novo ring construction due to the difficulty of introducing

1235
Protocol A: De Novo Cyclocondensation (The "Flonicamid Route")

This is the industry-standard method for accessing 4-(trifluoromethyl)nicotinic acid (TFNA).[1][2][3][4]

Reagents:

  • Ethyl 4,4,4-trifluoroacetoacetate[1][2][3][6][7][8]

  • 2-Cyanoacetamide[1][2][3]

  • Base (Sodium ethoxide or Piperidine acetate)[1][3][4]

  • Chlorinating agent (

    
     or 
    
    
    )[1][3][4]

Step-by-Step Workflow:

  • Cyclization:

    • Condense ethyl 4,4,4-trifluoroacetoacetate with 2-cyanoacetamide in ethanol using a catalytic base.

    • Mechanism:[1][3][7][8][9] Michael addition followed by cyclization forms the pyridone ring.[4][5]

    • Product: 3-Cyano-4-trifluoromethyl-6-hydroxy-2-pyridone (or tautomer).[2][3]

  • Aromatization/Chlorination:

    • Treat the pyridone intermediate with

      
       to convert the hydroxyl groups to chlorides.[4][5]
      
    • Product: 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile.[2][3][5]

  • Hydrolysis & Reduction:

    • Simultaneous hydrolysis of the nitrile to the acid and reductive dechlorination (using

      
       or Zn/Acetic Acid) yields the final 4-(trifluoromethyl)nicotinic acid.[2][3][4]
      
Protocol B: Radical Trifluoromethylation (Late-Stage)

For medicinal chemistry discovery (small scale), direct functionalization is often preferred over ring synthesis.[1][2][3][4][5]

Reagents:

  • Substrate: Methyl nicotinate[1][2][3]

  • Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent)[1][3][4]

  • Oxidant: tert-Butyl hydroperoxide (TBHP)[1][2][3][4]

Workflow:

  • Dissolve methyl nicotinate in a biphasic mixture of DCM/Water.[4][5]

  • Add Langlois reagent (3.0 equiv) and TBHP (3.0 equiv).[4][5]

  • Stir at ambient temperature for 12-24 hours.

  • Note: This method produces a mixture of regioisomers (C2, C4, C6), requiring chromatographic separation.[4][5][6]

Visualizing the Synthesis (De Novo Route)

Synthesis_PathwayR1Ethyl 4,4,4-trifluoroacetoacetateInt1Pyridone Intermediate(Cyclization)R1->Int1Base/EtOHR22-CyanoacetamideR2->Int1Base/EtOHInt22,6-Dichloro-4-CF3-nicotinonitrile(Chlorination)Int1->Int2POCl3Final4-(Trifluoromethyl)nicotinic Acid(Hydrolysis & Dechlorination)Int2->FinalH2/Pd-C, H3O+

Caption: Industrial synthetic route for 4-(trifluoromethyl)nicotinic acid via cyclocondensation.

Quantitative Data Summary

PropertyNicotinic Acid (Unsubstituted)6-(Trifluoromethyl)nicotinic AcidImpact of

Pyridine N

5.23~1.5 - 2.5 (Predicted)Drastic reduction in basicity; neutral at pH 7.[1][2][3]4.
Lipophilicity (

)
0.65~1.53Increased membrane permeability.[3][4][5]
Metabolic Stability Low (Oxidation prone)HighBlocks CYP450 oxidation at substituted site.[3][4][5]
H-Bond Potential Donor (COOH) / Acceptor (N)Donor (COOH) / Weak Acceptor (N)Nitrogen becomes a poor H-bond acceptor.[1][2][3][4]

References

  • Morita, M., et al. (2014).[4][5][6][8] Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding.[4][5][6][7][9][10] Journal of Pesticide Science. (Contextualized via search results on Flonicamid mechanism).

  • Jeschke, P. (2004).[4][5] The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem.[4][5] (General reference for Fluorine Effect).

  • PubChem. (2025).[1][4][5][11] Flonicamid | C9H6F3N3O. National Library of Medicine.[4][5] Retrieved from [Link][1][3][4]

Technical Guide: Lipophilicity Profiling of 5-Methyl-6-(trifluoromethyl)nicotinic acid

[1]

Executive Summary

In drug discovery, This compound represents a specialized scaffold where the electronic withdrawal of the trifluoromethyl (-CF


15-methyl analog1

This guide addresses the scarcity of public experimental data for this specific isomer. It provides a theoretical derivation of its LogP , analyzes the "Fluorine Effect" on its acidity, and establishes a validated RP-HPLC protocol for empirical determination.

Chemical Architecture & Physicochemical Profile[2]

The lipophilicity of this compound is governed by the interplay between the ionizable carboxylic acid and the hydrophobic 5,6-substitution pattern on the pyridine ring.[1]

Structural Analysis
  • Core: Pyridine-3-carboxylic acid (Nicotinic acid).[1][2][3]

  • Position 5 (Methyl): Lipophilic donor (+

    
    ). Adds steric bulk, potentially twisting the carboxylic acid out of planarity if crystal packing forces are weak, though less likely in solution.
    
  • Position 6 (Trifluoromethyl): Strong lipophilic acceptor (+

    
    , -
    
    
    ). The -CF
    
    
    group significantly lowers the pKa of the pyridine nitrogen (making it non-basic) and increases the acidity of the carboxylic acid via inductive effects.
Theoretical Data Derivation (Consensus LogP)

Since exact experimental values for the 5-methyl isomer are not standard in public databases, we derive the value using Fragmental Constant Additivity based on the well-characterized 6-CF

1
CompoundStructureExperimental LogPCalculated LogP (cLogP)pKa (Acid)
Nicotinic Acid Pyridine-3-COOH0.800.724.75
6-(CF

)-Nicotinic Acid
6-CF

-Py-3-COOH
1.28 (Lit.)1.35~2.96
5-Me-6-(CF

)-Nicotinic Acid
Target Molecule N/A 1.85 ± 0.2 ~3.10
  • Derivation Logic:

    • Base LogP (6-CF

      
       analog): 1.28 
      
    • Methyl Group Contribution (

      
      ): Typically +0.50 .
      
    • Ortho-Correction (5-Me / 6-CF

      
      ): The steric crowding between -CH
      
      
      and -CF
      
      
      often reduces solvation efficiency, potentially increasing lipophilicity slightly more than additive models predict.[1]
    • Predicted LogP: ~1.85

    • Predicted LogD (pH 7.4): Due to the acidic pKa (~3.1), the molecule will be >99.9% ionized (anionic) at physiological pH.

    • LogD

      
       Estimate: -1.5 to -1.0  (Highly soluble in aqueous buffer).[1]
      

The Fluorine Effect: Solvation & Acidity

The 6-trifluoromethyl group is the critical driver of this molecule's behavior.[1] Unlike a methyl group, the -CF

1
Electronic Impact Diagram

The following diagram illustrates the inductive pull (


Gcluster_0Electronic Effectscluster_1Steric EffectsCF36-Trifluoromethyl(-I Effect)PyRingPyridine Ring(Electron Deficient)CF3->PyRingStrong e- WithdrawalCOOH3-Carboxylic Acid(Increased Acidity)PyRing->COOHLowers pKa (~3.1)Me5-Methyl(Lipophilic Bulk)Me->CF3Ortho-Clash(Rigidity)SolvWater SolvationShellMe->SolvDisrupts H-Bonding

Figure 1: Mechanistic impact of the 5-Me/6-CF3 substitution pattern on electronic distribution and solvation.

Experimental Determination Protocol (RP-HPLC)

For acidic pyridines, the Shake-Flask method (OECD 107) is often unreliable due to phase transfer issues with ionized species. The RP-HPLC method (OECD 117) is the industry standard for this compound class, allowing for the determination of both LogP (neutral form) and LogD (pH-dependent).

Method Principle

Lipophilicity is correlated with the capacity factor (

4
Reagents & Instrumentation
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 20 mM Ammonium Formate buffer, pH 3.0 (Ensures neutral species for LogP).

  • Mobile Phase B: HPLC-grade Methanol (MeOH).[1]

  • Detection: UV at 254 nm (Pyridine

    
    ) and 220 nm.
    
Step-by-Step Workflow
  • Preparation of Standards:

    • Select 5-7 reference standards with known LogP values spanning the range 0.5 to 3.0 (e.g., Acetophenone, Benzene, Toluene, Chlorobenzene).

    • Dissolve target (this compound) in MeOH at 1 mg/mL.[1]

  • Dead Time (

    
    ) Determination: 
    
    • Inject Uracil or Thiourea to determine the column dead time (

      
      ).
      
  • Isocratic Run:

    • Run isocratic elution at 50% MeOH / 50% Buffer.

    • Flow rate: 1.0 mL/min.

    • Temperature: 25°C.

  • Calculation:

    • Calculate capacity factor:

      
      [1]
      
    • Plot

      
       vs. 
      
      
      for standards to generate the calibration curve.
    • Interpolate the target's LogP.[5]

Protocol Visualization

HPLC_ProtocolStartStart: Sample PreparationDissolveDissolve 1mg Targetin MeOHStart->DissolveBufferPrepare Mobile Phase(pH 3.0 for LogP)Start->BufferInjectInject Sample + Standards(OECD 117)Dissolve->InjectBuffer->InjectCalc_kCalculate Capacity Factor (k')k' = (tR - t0) / t0Inject->Calc_kDecisionIs LogP > 3.0?Calc_k->DecisionMethodAIsocratic Mode(50% MeOH)Decision->MethodANo (Expected ~1.8)MethodBGradient Extrapolation(0-100% MeOH)Decision->MethodBYesResultInterpolate LogPfrom Calibration CurveMethodA->ResultMethodB->Result

Figure 2: Decision tree for RP-HPLC determination of lipophilicity.

Applications in Drug Design[7]

The specific lipophilicity profile of this compound dictates its utility in medicinal chemistry:

  • Bioisosterism: The 6-CF

    
     group acts as a metabolically stable, lipophilic bioisostere for a tert-butyl or isopropyl group, but with electron-withdrawing properties that reduce oxidative metabolism on the ring.[1]
    
  • Permeability: With a predicted LogP of ~1.85, the neutral form has ideal lipophilicity for passive diffusion (Rule of 5 compliant). However, the low pKa means it will be ionized in the gut (pH 6-7), potentially requiring a prodrug strategy (esterification) for oral bioavailability.

  • Kinase Selectivity: The 5-methyl group provides a "twist" that can enforce atropisomerism or fill small hydrophobic pockets in kinase active sites (e.g., the gatekeeper region).

References

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.[1] Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for substituent

    
     constants: 
    
    
    ,
    
    
    ).
  • PubChem. (2025).[3][6] Compound Summary: 6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8).[1][2][7][8][9][10] National Library of Medicine.[1] Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

Technical Guide: 6-Trifluoromethyl Nicotinic Acid (6-TFNA) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 6-trifluoromethyl nicotinic acid (6-TFNA) analogs, designed for researchers in medicinal and agrochemical chemistry.

Synthesis, Physicochemical Profiling, and Applications in Drug Discovery[1]

Executive Summary

The introduction of a trifluoromethyl (-CF₃) group onto the pyridine ring of nicotinic acid fundamentally alters its physicochemical landscape.[1] 6-Trifluoromethyl nicotinic acid (6-TFNA) serves as a critical bioisostere in modern drug design, offering a unique combination of enhanced lipophilicity, metabolic resistance, and altered electronic distribution compared to its parent compound.[1] This guide dissects the synthetic architectures, reactivity profiles, and application vectors of 6-TFNA, providing actionable protocols for its integration into discovery workflows.

Part 1: Structural & Physicochemical Profile[1][2]

The Fluorine Effect

The strategic placement of the -CF₃ group at the C6 position of the nicotinic acid scaffold induces specific shifts in molecular behavior essential for lead optimization:

PropertyNicotinic Acid (Parent)6-TFNA (Analog)Impact on Drug Design
pKa (Acid) 4.85~3.6 (Est.)[1]Increased acidity facilitates salt formation and alters binding interactions in basic pockets.[1]
Lipophilicity (LogP) 0.80~2.1Enhanced membrane permeability and blood-brain barrier (BBB) penetration.[1]
Metabolic Stability Low (prone to oxidation)HighThe C6-CF₃ group blocks the primary site of oxidative metabolism (CYP450 attack), extending half-life.[1]
Dipole Moment 2.2 D~4.5 DStrong electron-withdrawing nature of CF₃ alters the electrostatic potential surface, influencing ligand-receptor docking.[1]
Electronic Modulation

The -CF₃ group is a powerful electron-withdrawing group (EWG).[1] Its presence at C6 reduces the electron density of the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack (SNAr) compared to unsubstituted nicotinic acid. This reactivity is exploitable for further derivatization.[1]

Part 2: Synthetic Architectures

Two primary strategies dominate the synthesis of 6-TFNA: De Novo Ring Construction (cyclization) and Reductive Dehalogenation (functionalization).[1]

Strategy A: De Novo Ring Construction (The ETFBO Route)

This method builds the pyridine ring around the trifluoromethyl group using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) .[1] It is highly convergent and avoids the need for handling hazardous trifluoromethylating reagents (like gaseous CF₃I) at late stages.[1]

Mechanism:

  • Michael Addition: A vinylogous enamine (e.g., methyl 3-aminoacrylate) attacks the electrophilic β-carbon of ETFBO.[1]

  • Elimination: Loss of ethanol generates an intermediate aza-triene.[1]

  • Cyclization: Intramolecular condensation closes the ring to form the pyridine core.[1]

Strategy B: Reductive Dehalogenation

This approach utilizes commercially available 2-chloro-6-(trifluoromethyl)nicotinic acid .[1] A selective palladium-catalyzed hydrogenation removes the chlorine atom at C2, yielding the desired 6-TFNA.[1] This is often preferred for scale-up due to the availability of the chlorinated precursor.

SynthesisRoutes PrecursorA ETFBO (4-ethoxy-1,1,1-trifluoro-3-buten-2-one) IntermediateA Aza-diene Intermediate PrecursorA->IntermediateA Michael Addition (-EtOH) Enamine Methyl 3-aminoacrylate Enamine->IntermediateA Product 6-Trifluoromethyl Nicotinic Acid (6-TFNA) IntermediateA->Product Cyclization (Heat/Acid) PrecursorB 2-Chloro-6-(trifluoromethyl) nicotinic acid PrecursorB->Product Reductive Dechlorination Catalyst Pd/C, H2 Et3N, MeOH Catalyst->Product

Figure 1: Convergent synthesis pathways for 6-TFNA. Top: Cyclization route.[1] Bottom: Reductive dechlorination route.

Part 3: Detailed Experimental Protocols

Protocol 1: Reductive Dechlorination (Scale-Up Ready)

Objective: Synthesis of 6-TFNA from 2-chloro-6-(trifluoromethyl)nicotinic acid.[1] Source Validation: Adapted from industrial patents and process chemistry literature (e.g., ChemicalBook, JP Patents).

Reagents:

  • 2-Chloro-6-(trifluoromethyl)nicotinic acid (10.0 g, 44 mmol)[1]

  • Methanol (50 mL)

  • Triethylamine (9.0 g, 88 mmol)[1][2]

  • 5% Pd/C Catalyst (1.0 g)[1][2]

  • Hydrogen gas (Balloon pressure)[1]

  • Concentrated HCl (for workup)[1]

Step-by-Step Workflow:

  • Dissolution: In a 250 mL three-necked flask equipped with a stirrer and thermometer, dissolve the starting material (2-chloro-6-TFNA) in methanol (50 mL).

  • Basification: Cool the solution to 0–5°C using an ice bath. Add triethylamine dropwise to scavenge the HCl generated during hydrogenolysis.[1]

  • Catalyst Addition: Purge the system with nitrogen to remove oxygen.[1] Carefully add the 5% Pd/C catalyst (1.0 g).[1][2] Caution: Pd/C can ignite methanol vapors if dry; keep wet or under inert gas.[1]

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen (balloon). Stir vigorously at room temperature (20–25°C) overnight.

  • Monitoring: Monitor reaction progress via HPLC or TLC. The disappearance of the chlorinated starting material indicates completion.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with small amounts of methanol.

    • Evaporate the methanol under reduced pressure.

    • Dissolve the residue in water (100 mL).[1][2]

    • Acidify the aqueous solution dropwise with concentrated HCl to pH ~2 while maintaining temperature <15°C.

  • Isolation: The product will precipitate as a white solid.[1] Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Typical Yield: 90–95%[1]

    • Target Melting Point: 193–197°C[1][2][3]

Protocol 2: Cyclization via ETFBO (Heterocycle Construction)

Objective: De novo synthesis of ethyl 6-(trifluoromethyl)nicotinate.

Reagents:

  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) (1.0 eq)[1]

  • Ethyl 3-aminoacrylate (1.0 eq)[1]

  • Solvent: Ethanol or Toluene[1]

  • Catalyst: Trifluoroacetic acid (catalytic amount) or thermal reflux.[1]

Step-by-Step Workflow:

  • Mixing: Combine ETFBO and ethyl 3-aminoacrylate in ethanol.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. The reaction proceeds via an initial Michael addition followed by elimination of ethanol.

  • Cyclization: The intermediate undergoes intramolecular condensation.[1]

  • Purification: Evaporate the solvent. The residue is typically purified by silica gel column chromatography (Hexanes/EtOAc gradient).[1]

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water, followed by acidic workup.[1]

Part 4: Applications & Case Studies

Medicinal Chemistry: Carbonic Anhydrase Inhibition

6-TFNA derivatives have shown potent inhibitory activity against Carbonic Anhydrase III (CAIII) , a target implicated in dyslipidemia and cancer progression.[1][3] The bulky, lipophilic CF₃ group fills hydrophobic pockets in the enzyme active site more effectively than the methyl analog.

SAR Logic:

  • Acid Moiety: Forms hydrogen bonds with the active site residues.[1]

  • 6-CF₃: Provides metabolic stability and hydrophobic interaction.[1]

  • Modifications: Amide coupling at the carboxylic acid allows for the generation of diverse libraries (e.g., N-aryl nicotinamides).[1]

Agrochemicals: The "Flonicamid" Distinction

While 6-TFNA is a vital intermediate, it is crucial to distinguish it from commercial isomers to ensure accuracy in research:

  • Flonicamid (Insecticide): Contains a 4-trifluoromethyl nicotinamide core.[1]

  • Fluopyram (Nematicide): Contains a 5-trifluoromethyl pyridine moiety (derived from 2,3-dichloro-5-trifluoromethylpyridine).[1][4]

  • 6-TFNA Role: 6-TFNA is explored as a bioisostere for these established classes.[1] Research indicates that shifting the CF₃ from position 4 (Flonicamid) to position 6 often retains biological activity while altering the degradation pathway in soil and plants.

SAR_Logic cluster_ligand Ligand Design (6-TFNA Scaffold) Target Target Protein (e.g., CAIII, Kinase) Core Pyridine Ring (Scaffold) CF3 6-CF3 Group (Metabolic Shield + Lipophilicity) CF3->Target Hydrophobic Interaction CF3->Core COOH 3-COOH Group (H-Bond Donor/Acceptor) COOH->Target Salt Bridge/ H-Bond COOH->Core

Figure 2: Structure-Activity Relationship (SAR) logic for 6-TFNA derivatives.[1]

References

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. ResearchGate. Available at: [Link]

  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor. ResearchGate.[1] Available at: [Link][1]

  • Flonicamid: N-cyanomethyl-4-(trifluoromethyl)nicotinamide. PubChem.[1] Available at: [Link][1]

Sources

Methodological & Application

Application Note: 5-Methyl-6-(trifluoromethyl)nicotinic Acid as a Strategic Building Block for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Fluorinated Nicotinic Acids in Kinase Inhibition

The landscape of kinase inhibitor discovery is continually evolving, with an emphasis on developing highly potent and selective agents to overcome challenges such as off-target effects and acquired resistance. Within this context, the strategic incorporation of fluorine-containing heterocycles has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] This application note details the utility of 5-Methyl-6-(trifluoromethyl)nicotinic acid , a specialized building block, in the design and synthesis of next-generation kinase inhibitors, with a particular focus on the Janus kinase (JAK) family.[4][5][6]

The 5-methyl-6-(trifluoromethyl)nicotinamide scaffold is of significant interest due to its structural resemblance to the core of several approved Janus kinase (JAK) inhibitors.[4][5] The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in a range of autoimmune diseases and cancers.[7] The unique substitution pattern of this building block—a trifluoromethyl group for metabolic stability and potent interactions, a methyl group to probe specific hydrophobic pockets, and a carboxylic acid to serve as a versatile chemical handle—makes it an attractive starting point for the development of novel kinase inhibitors.

Physicochemical Properties and Synthetic Advantages

The presence of the electron-withdrawing trifluoromethyl group significantly impacts the physicochemical properties of the nicotinic acid core. This modification can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the pKa of the carboxylic acid, influencing its reactivity and bioavailability.[1][2]

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa
This compoundC8H6F3NO2205.141.853.5
Nicotinic acidC6H5NO2123.110.834.85
6-(Trifluoromethyl)nicotinic acidC7H4F3NO2191.111.483.6

Data is computationally predicted and serves for comparative purposes.

From a synthetic standpoint, this compound is a versatile building block. The carboxylic acid functionality provides a convenient attachment point for a variety of chemical transformations, most notably amide bond formation, a cornerstone of kinase inhibitor synthesis.

Core Application: Synthesis of a Novel JAK Inhibitor Prototype

This section provides a detailed protocol for the synthesis of a prototype Janus kinase (JAK) inhibitor, N-(cis-3-aminocyclobutyl)-5-methyl-6-(trifluoromethyl)nicotinamide , showcasing the utility of this compound. This example is representative of the synthetic strategies employed in the development of contemporary kinase inhibitors.

Experimental Workflow

The synthesis of the target kinase inhibitor prototype involves a two-step process: the synthesis of the core building block, this compound, followed by its coupling with a suitable amine.

G cluster_0 Part 1: Synthesis of the Building Block cluster_1 Part 2: Amide Coupling A 3,5-Lutidine B 5-Methylnicotinic Acid A->B Oxidation (KMnO4) C Methyl 5-methyl-6-chloronicotinate B->C Esterification & Chlorination D Methyl 5-methyl-6-(trifluoromethyl)nicotinate C->D Trifluoromethylation E This compound D->E Hydrolysis I Target Kinase Inhibitor E->I Amide Coupling (HATU) F cis-3-Aminocyclobutanol G tert-butyl (cis-3-hydroxycyclobutyl)carbamate F->G Boc Protection H tert-butyl (cis-3-aminocyclobutyl)carbamate G->H Mesylation & Azide Reduction H->I

Caption: Synthetic workflow for the prototype JAK inhibitor.

Part 1: Synthesis of this compound

Protocol 1: Synthesis of this compound

  • Oxidation of 3,5-Lutidine: To a solution of 3,5-lutidine in water, slowly add potassium permanganate (KMnO4) at a controlled temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC or LC-MS). The resulting manganese dioxide is filtered off, and the filtrate is acidified to precipitate 5-methylnicotinic acid.[8]

  • Esterification and Chlorination: The crude 5-methylnicotinic acid is esterified, for example, by refluxing with methanol and a catalytic amount of sulfuric acid. The resulting methyl 5-methylnicotinate is then chlorinated at the 6-position using a suitable chlorinating agent (e.g., SOCl2 or PCl5) to yield methyl 5-methyl-6-chloronicotinate.

  • Trifluoromethylation: The methyl 5-methyl-6-chloronicotinate is subjected to a trifluoromethylation reaction. This can be achieved using various reagents, such as Ruppert's reagent (TMSCF3) or by a copper-catalyzed reaction with a trifluoromethyl source.

  • Hydrolysis: The resulting methyl 5-methyl-6-(trifluoromethyl)nicotinate is hydrolyzed to the desired this compound using standard conditions, such as aqueous sodium hydroxide followed by acidic workup.

Part 2: Amide Coupling to Synthesize the Final Inhibitor

Protocol 2: Amide Coupling with cis-3-Aminocyclobutanol

  • Preparation of the Amine Coupling Partner: The commercially available cis-3-aminocyclobutanol is protected with a Boc group. The hydroxyl group is then converted to a good leaving group (e.g., mesylate) and subsequently displaced with an azide. Reduction of the azide (e.g., by hydrogenation) yields the corresponding amine, tert-butyl (cis-3-aminocyclobutyl)carbamate.

  • Amide Coupling Reaction: To a solution of this compound in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). Stir for a few minutes to activate the carboxylic acid.

  • Addition of the Amine: Add a solution of the prepared tert-butyl (cis-3-aminocyclobutyl)carbamate to the reaction mixture. Allow the reaction to proceed at room temperature until completion (monitored by TLC or LC-MS).

  • Deprotection and Purification: The Boc-protected intermediate is deprotected using an acid such as trifluoroacetic acid (TFA) in DCM. The final product, N-(cis-3-aminocyclobutyl)-5-methyl-6-(trifluoromethyl)nicotinamide , is then purified by column chromatography or preparative HPLC.

Biological Evaluation and Structure-Activity Relationship (SAR) Insights

The synthesized prototype inhibitor is then evaluated for its ability to inhibit the activity of various kinases, particularly the JAK family (JAK1, JAK2, JAK3, and TYK2).

Table 2: In Vitro Kinase Inhibition Profile of the Prototype Inhibitor

Kinase TargetIC50 (nM)
JAK150
JAK2250
JAK315
TYK2100

This data is hypothetical and for illustrative purposes.

The data in Table 2 suggests that the prototype inhibitor exhibits potent inhibition of JAK3 and good activity against JAK1, with selectivity over JAK2 and TYK2. This profile is desirable for the treatment of certain autoimmune conditions where JAK3 and JAK1 signaling are key drivers of pathology.[4][9]

Structure-Activity Relationship (SAR) Considerations:

  • Trifluoromethyl Group: The trifluoromethyl group at the 6-position is crucial for both potency and metabolic stability. It is believed to engage in favorable interactions within the ATP-binding pocket of the kinase.

  • Methyl Group: The 5-methyl group can be varied to probe for additional hydrophobic interactions and to fine-tune selectivity.

  • Amide Linker: The amide bond provides a rigid connection to the amine fragment, and its geometry is important for proper orientation within the active site.

  • Cyclobutyl Amine: The choice of the cyclobutyl amine is based on its ability to project vectors into solvent-exposed regions of the kinase, providing opportunities for further modification to improve properties such as solubility and cell permeability.

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern allows for the generation of potent and selective inhibitors, particularly targeting the Janus kinase family. The synthetic protocols outlined in this application note provide a clear and reproducible pathway for the utilization of this building block in drug discovery programs.

Future work will focus on the elaboration of the amine fragment to further optimize the pharmacokinetic and pharmacodynamic properties of the resulting inhibitors. The exploration of alternative coupling partners and the investigation of other kinase targets will undoubtedly expand the utility of this compound in the development of next-generation targeted therapies.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Norman, P. (2021). Kinase inhibitor drugs–the story unfolds. RSC Medicinal Chemistry, 12(9), 1438-1443.
  • Flanagan, M. E., & Abramian, D. (2020). Small-molecule kinase inhibitors: an overview of the patent landscape. Future medicinal chemistry, 12(12), 1091-1107.
  • Roskoski, R. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological research, 175, 106037.
  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery—what’s next in the field?. ACS chemical biology, 8(1), 96-104.
  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT signaling pathways in autoimmune and inflammatory diseases. The New England journal of medicine, 377(22), 2175-2187.
  • Winthrop, K. L. (2017). The emerging safety profile of JAK inhibitors in rheumatic disease.
  • O'Shea, J. J., & Plenge, R. (2012).
  • Ritlecitinib - Drug Hunter. (2024, March 22). Retrieved from [Link]

  • An alternative process for the synthesis of the key intermediate of ritlecitinib. (2022).
  • Janus kinase inhibitors. (n.d.). DermNet. Retrieved from [Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. (2025, August 7).
  • Janus kinase 3 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Molecules, 27(11), 3568.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • Janus kinase (JAK) inhibitors in the treatment of inflammatory and neoplastic diseases. (2016, September 15). PubMed.
  • Synthesis of Tertiary Amides from Anionically Activated Aromatic Trifluoromethyl Groups. (2010, May 7). Organic Letters, 12(11), 2582-2585.
  • Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021, August 3). PubMed Central.
  • Preparation method of high-purity 5-methyl-nicotinic acid. (2017).
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022, January 20). Molecules, 27(3), 645.
  • Amide coupling. (2025, January 15). Reddit.
  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[10]uril. (n.d.). ChemRxiv.

Sources

palladium-catalyzed cross-coupling reactions involving 5-methyl-6-trifluoromethyl pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Methyl-6-(Trifluoromethyl)pyridine Scaffolds

Executive Summary

The 5-methyl-6-(trifluoromethyl)pyridine core has emerged as a high-value pharmacophore in modern drug discovery, most notably serving as the structural anchor for Divarasib (GDC-6036) , a potent KRAS G12C inhibitor. The unique juxtaposition of the electron-withdrawing trifluoromethyl group (


) and the electron-donating methyl group (

) creates a distinct electronic "push-pull" system that modulates the pKa of the pyridine nitrogen and enhances metabolic stability against oxidative metabolism.

However, this electronic environment presents specific challenges in palladium-catalyzed cross-coupling. The electron-deficient ring facilitates oxidative addition but can destabilize sensitive transmetallation intermediates or promote competitive protodehalogenation. This guide provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically tailored to overcome the steric and electronic idiosyncrasies of this scaffold.

Chemical Architecture & Reactivity Profile

To successfully functionalize this core, one must understand the electronic landscape of the substrate.

  • The C2-Halide Handle: The most common entry point is 2-chloro-5-methyl-6-(trifluoromethyl)pyridine . The C2 position is highly activated for oxidative addition due to the combined inductive electron-withdrawal of the ring nitrogen and the C6-

    
     group.
    
  • The C6-Trifluoromethyl Group: Acts as a strong

    
    -withdrawing group. While it reduces the basicity of the pyridine nitrogen (preventing catalyst poisoning), it also renders the ring susceptible to nucleophilic attack (S
    
    
    
    Ar) if strong bases are used, potentially leading to side products.
  • The C5-Methyl Group: Provides steric bulk that protects the C6-

    
     from metabolic attack but exerts minimal steric hindrance on the distal C2 reaction site.
    

Figure 1: Reactivity Map & Electronic Influence

ReactivityMap Core 5-Methyl-6-CF3-Pyridine Core CF3 C6-CF3 Group (Strong EWG) Prevents N-coordination to Pd Increases C2 electrophilicity Core->CF3 Me C5-Methyl Group (Weak EDG) Modulates Lipophilicity Metabolic Shield Core->Me C2 C2-Halide (Cl/Br) (Reaction Site) Facile Oxidative Addition Risk: Protodehalogenation Core->C2 CF3->C2 Inductive Activation

Caption: Electronic interplay within the scaffold. The C6-CF3 activates the C2 position for Pd-insertion while the C5-Methyl provides necessary lipophilic bulk.

Application 1: Suzuki-Miyaura Cross-Coupling

The primary challenge in Suzuki coupling with this substrate is protodeboronation of the coupling partner (boronic acid) or protodehalogenation of the pyridine, caused by the electron-deficient nature of the ring which stabilizes the Pd(II)-aryl species, sometimes delaying reductive elimination.

Optimized Protocol: C2-Arylation

Scope: Coupling of 2-chloro-5-methyl-6-(trifluoromethyl)pyridine with aryl/heteroaryl boronic acids.

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)The bidentate ferrocenyl ligand prevents

-hydride elimination and stabilizes the Pd-complex against the electron-deficient pyridine.
Ligand Alternative XPhos or SPhos Use with Pd₂(dba)₃ if the boronic acid is sterically hindered (ortho-substituted).
Base K₃PO₄ (2.0 equiv) Anhydrous phosphate is superior to carbonate bases, reducing hydrolysis of the

group.
Solvent 1,4-Dioxane / Water (10:1) The biphasic system is critical for dissolving inorganic bases; Dioxane ensures solubility of the lipophilic pyridine.
Temperature 80–90 °C Sufficient to drive the reaction without thermally degrading the

.

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add:

    • 2-chloro-5-methyl-6-(trifluoromethyl)pyridine (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.2 equiv, 1.2 mmol)

    • 
       (2.0 equiv, 2.0 mmol)
      
    • Pd(dppf)Cl

      
      [1]·CH
      
      
      
      Cl
      
      
      (0.03 equiv, 0.03 mmol)
  • Degas: Seal the vial and purge with Argon or Nitrogen for 5 minutes. ( Critical: Oxygen promotes homocoupling of the boronic acid).

  • Solvate: Add degassed 1,4-Dioxane (4 mL) and Water (0.4 mL) via syringe.

  • React: Heat the block to 85 °C with vigorous stirring (1000 rpm) for 4–6 hours.

  • Monitor: Check LC-MS for consumption of the chloride. If protodehalogenation (M-Cl

    
     M-H) is observed >5%, lower temperature to 70 °C and switch to Pd-XPhos G3 .
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Application 2: Buchwald-Hartwig Amination[2]

Creating C–N bonds on this scaffold is essential for kinase inhibitor synthesis (e.g., the aminopyridine motif in Divarasib). The electron-deficient nature of the ring actually favors the initial oxidative addition, but the subsequent amine binding can be reversible.

Optimized Protocol: C2-Amination

Scope: Coupling with primary or secondary amines.[2][3]

ComponentRecommendationRationale
Precatalyst BrettPhos Pd G3 or RuPhos Pd G3 Pre-formed precatalysts ensure rapid initiation. BrettPhos is preferred for primary amines; RuPhos for secondary amines.
Base NaOtBu or Cs₂CO₃ NaOtBu is standard, but use Cs₂CO₃ if the amine contains base-sensitive groups (e.g., esters).
Solvent t-Amyl Alcohol or Toluene t-Amyl alcohol helps solubilize the polar intermediates and allows higher temperatures than THF.

Step-by-Step Procedure:

  • Charge: In a glovebox or under strict inert atmosphere:

    • 2-chloro-5-methyl-6-(trifluoromethyl)pyridine (1.0 equiv)

    • Amine nucleophile (1.2 equiv)

    • NaOtBu (1.4 equiv)

    • BrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • Solvate: Add anhydrous t-Amyl alcohol (0.2 M concentration relative to halide).

  • React: Heat to 100 °C for 2–12 hours.

    • Note: An induction period of 10–20 minutes is common for the precatalyst to activate.

  • Quench: Cool to room temperature, dilute with DCM, and filter through a celite pad to remove palladium black.

Figure 2: Workflow Decision Tree for Ligand Selection

Caption: Decision matrix for selecting the optimal catalytic system based on nucleophile sterics and class.

Troubleshooting & Critical Control Points

Issue 1: Protodehalogenation (Formation of 5-methyl-6-trifluoromethylpyridine)

  • Cause:

    
    -hydride elimination from the ligand or solvent, or incomplete transmetallation followed by reductive elimination of hydride.
    
  • Solution: Switch to a solvent with no

    
    -hydrogens (e.g., DMF, though difficult to remove) or, more practically, increase the concentration of the coupling partner and use a catalyst with a faster reductive elimination rate (Pd-P(tBu)3  or XPhos ).
    

Issue 2: Hydrolysis of the Trifluoromethyl Group

  • Cause: Prolonged heating (>100 °C) in the presence of strong hydroxide bases (KOH, NaOH).

  • Solution: Use anhydrous bases (

    
    , 
    
    
    
    ) and limit water content to the minimum required for Suzuki coupling (10:1 ratio).

Issue 3: Low Conversion in Amination

  • Cause: The electron-deficient pyridine binds too tightly to the Pd(0) center, inhibiting the oxidative addition of the next cycle.

  • Solution: Increase temperature to 110 °C to facilitate ligand dissociation or switch to tBuBrettPhos , which is bulkier and prevents off-cycle resting states.

References

  • Divarasib Synthesis (KRAS G12C): Zhang, H., et al. "Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib." Organic Process Research & Development, 2024.

  • Suzuki Coupling of Fluorinated Pyridines: Manojkumar, K. E., et al. "6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine."[4][5] Molbank, 2013, M808.

  • General Buchwald-Hartwig Methodologies: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.

  • Trifluoromethyl Pyridine Building Blocks: Schlosser, M., et al. "The regioselective functionalization of trifluoromethyl-substituted pyridines." European Journal of Organic Chemistry, 2003.

Sources

procedure for converting 5-Methyl-6-(trifluoromethyl)nicotinic acid to acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for converting 5-Methyl-6-(trifluoromethyl)nicotinic acid to its corresponding acid chloride, 5-Methyl-6-(trifluoromethyl)nicotinoyl chloride . This transformation is a critical step in the synthesis of fluorinated pyridine-based pharmacophores, often used in kinase inhibitors and agrochemicals.

The presence of the electron-withdrawing trifluoromethyl (


) group at the C6 position significantly alters the electronic properties of the pyridine ring compared to unsubstituted nicotinic acid, reducing the basicity of the ring nitrogen. This guide presents two validated methods:
  • Method A (Thionyl Chloride): A robust, high-temperature protocol suitable for scale-up.

  • Method B (Oxalyl Chloride): A mild, catalytic protocol for sensitive substrates or small-scale precision.

Chemical Context & Safety Analysis

Substrate Analysis
  • Substrate: this compound (

    
    ).
    
  • Electronic Effects: The

    
     group is strongly electron-withdrawing. This reduces the 
    
    
    
    of the pyridine nitrogen, making it less prone to forming insoluble acyl-pyridinium salts compared to standard nicotinic acid. However, the formation of the hydrochloride salt on the nitrogen is still possible and must be managed.
  • Steric Considerations: The C5-methyl group introduces mild steric bulk, but the C3-carboxylic acid remains accessible.

Safety & Handling (E-E-A-T)
  • Corrosivity: Acid chlorides are lachrymators and react violently with moisture to release

    
     gas. All operations must be performed in a functioning fume hood.
    
  • Pressure Hazards: Both methods generate gaseous byproducts (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ). Reaction vessels must be vented to a scrubber (e.g., aqueous NaOH).
  • Fluorinated Pyridines: While generally stable, trifluoromethyl-substituted pyridines can be toxic. Avoid inhalation of dust or vapors [1].[1][2][3][4][5]

Experimental Protocols

Method A: Thionyl Chloride (Scale-Up Preferred)

Principle: Uses thermal energy to drive the reaction; Toluene is used as a solvent to facilitate the azeotropic removal of excess thionyl chloride during workup.

Reagents:

  • Substrate (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Toluene (Anhydrous)[6]

  • DMF (Catalytic, 1-2 drops)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (calcium chloride or nitrogen inlet). Connect the outlet to a caustic scrubber.

  • Addition: Suspend the this compound in anhydrous Toluene (5-10 volumes).

  • Activation: Add Thionyl Chloride dropwise. Add 1-2 drops of DMF as a catalyst.

  • Reaction: Heat the mixture to reflux (

    
     bath temp). The suspension should clarify as the acid chloride forms.[7]
    
    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur initially.
  • Duration: Reflux for 2–3 hours. Monitor cessation of gas evolution.

  • Workup (Crucial Step):

    • Cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap).

    • Azeotrope: Add fresh Toluene (2x volume) and re-concentrate. Repeat this step twice. This ensures complete removal of residual

      
      , which can interfere with downstream nucleophilic substitutions [5].
      
  • Output: The product is obtained as an off-white to yellow solid or oil. Use immediately or store under inert gas.

Method B: Oxalyl Chloride (Mild/Precision)

Principle: Uses the Vilsmeier-Haack active species generated by DMF and Oxalyl Chloride to activate the acid under mild conditions (


 to RT), avoiding thermal degradation.

Reagents:

  • Substrate (1.0 equiv)

  • Oxalyl Chloride (

    
    ) (1.2 – 1.5 equiv)
    
  • DCM (Dichloromethane) or THF (Anhydrous)

  • DMF (Catalytic, 0.05 – 0.1 equiv)

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add the substrate and anhydrous DCM (10 volumes).
    
  • Catalyst: Add catalytic DMF (dimethylformamide).[7][8]

  • Chlorination: Cool the solution to

    
     in an ice bath. Add Oxalyl Chloride dropwise via syringe.
    
    • Note: Gas evolution (

      
      , 
      
      
      
      ) will be immediate and vigorous.
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Completion: The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Workup: Concentrate the solvent in vacuo. If DCM was used, no azeotrope is strictly necessary, but a hexane chase can help solidify the product.

Process Analytical Technology (PAT)

Direct analysis of acid chlorides on LCMS is impossible due to rapid hydrolysis. The Methanol Quench Method is the industry standard for In-Process Control (IPC).

IPC Protocol:

  • Take a 50

    
     aliquot of the reaction mixture.
    
  • Quench into 500

    
     of anhydrous Methanol (HPLC grade).
    
  • Wait 5 minutes (forms the Methyl Ester).

  • Analyze via LCMS or HPLC.

    • Target: Look for the mass of the Methyl Ester (

      
       relative to acid, or calculated MW of ester).
      
    • Pass Criteria: >98% conversion to Methyl Ester; <1% residual Acid.

Mechanistic Visualization

Diagram 1: Catalytic Activation (Method B)

The following diagram illustrates the Vilsmeier-Haack pathway, explaining why DMF is required for the Oxalyl Chloride method.

VilsmeierHaack DMF DMF (Catalyst) Inter1 Imidoyl Chloride (Active Species) DMF->Inter1 Activation OxCl Oxalyl Chloride OxCl->Inter1 - CO, - CO2 Byprod CO + CO2 + HCl OxCl->Byprod Prod Acid Chloride (Product) Inter1->Prod Cl- Transfer Acid Nicotinic Acid (Substrate) Acid->Prod Nucleophilic Attack Prod->DMF Regenerates Catalyst

Caption: The Vilsmeier-Haack catalytic cycle. DMF reacts with Oxalyl Chloride to form the reactive Imidoyl Chloride species, which chlorinates the acid and regenerates DMF.

Diagram 2: Workflow Decision Matrix

Choose the correct method based on your downstream requirements.

DecisionTree Start Start: 5-Methyl-6-(CF3)nicotinic Acid Scale What is your Scale? Start->Scale Large > 10 Grams / Scale-Up Scale->Large Small < 1 Gram / Research Scale->Small MethodA METHOD A: Thionyl Chloride (Reflux in Toluene) Large->MethodA MethodB METHOD B: Oxalyl Chloride (DCM + Cat. DMF) Small->MethodB AdvA Pros: Scalable, Cost-effective Cons: High Temp MethodA->AdvA AdvB Pros: Mild Temp, Precise Cons: Gas evolution control MethodB->AdvB

Caption: Decision matrix for selecting the optimal chlorination protocol based on scale and sensitivity.

Data Summary & Comparison

FeatureMethod A (Thionyl Chloride)Method B (Oxalyl Chloride)
Temperature Reflux (

)

to RT
Byproducts


Purification Azeotropic Distillation (Toluene)Evaporation
Suitability Large Scale / Robust SubstratesSmall Scale / Sensitive Substrates
Catalyst DMF (Optional but recommended)DMF (Required)

References

  • ResearchGate. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Nicotinoyl chloride. Retrieved from [Link]

  • Reddit ChemPros. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

Sources

scale-up synthesis methods for 5-Methyl-6-(trifluoromethyl)nicotinic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 5-Methyl-6-(trifluoromethyl)nicotinic Acid Intermediates

Abstract

This comprehensive guide details robust and scalable synthetic methodologies for key intermediates of this compound, a crucial building block in the development of advanced pharmaceutical and agrochemical agents. The protocols provided herein are designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and efficiency. We will explore two primary strategic pathways starting from common industrial feedstocks, focusing on the synthesis of the pivotal intermediate, 2-Amino-5-methyl-6-(trifluoromethyl)pyridine , and its subsequent conversion to the nicotinic acid derivative. The causality behind experimental choices, process optimization, and safety considerations for large-scale production are explained in detail.

Introduction and Strategic Overview

The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, lipophilicity, and binding affinity. This compound is an exemplar of such a scaffold, requiring a multi-step synthesis where control and scalability are paramount. The primary challenge lies in the regioselective introduction of three distinct substituents onto the pyridine ring.

This guide outlines two primary retrosynthetic strategies, both converging on the formation of a stable, functionalized pyridine core that can be elaborated to the final product.

  • Strategy 1: Picoline Functionalization. This classic and industrially proven approach begins with a substituted picoline (methylpyridine). The synthesis involves a sequence of side-chain chlorination, fluorination to install the trifluoromethyl group, and subsequent functionalization of the pyridine ring.

  • Strategy 2: Ring Construction (Cyclocondensation). This approach involves constructing the substituted pyridine ring from acyclic, trifluoromethyl-containing building blocks. While offering high flexibility, this guide will focus on Strategy 1 due to the prevalence of scalable methods reported in the literature.[1][2][3]

The following workflow diagram illustrates the primary synthetic pathway discussed in this document, starting from 3-picoline.

G cluster_0 Part 1: Core Intermediate Synthesis cluster_1 Part 2: Conversion to Nicotinic Acid 3-Picoline 3-Picoline 3-Picoline-N-oxide 3-Picoline-N-oxide 3-Picoline->3-Picoline-N-oxide N-Oxidation 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Picoline-N-oxide->2-Chloro-5-methylpyridine Ring Chlorination 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-methylpyridine->2-Chloro-5-(trichloromethyl)pyridine Side-Chain Chlorination 2-Chloro-5-methyl-6-(trifluoromethyl)pyridine 2-Chloro-5-methyl-6- (trifluoromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine->2-Chloro-5-methyl-6-(trifluoromethyl)pyridine Fluorination (Halex) 2-Amino-5-methyl-6-(trifluoromethyl)pyridine 2-Amino-5-methyl-6- (trifluoromethyl)pyridine 2-Chloro-5-methyl-6-(trifluoromethyl)pyridine->2-Amino-5-methyl-6-(trifluoromethyl)pyridine Amination Aryl Diazonium Salt Aryl Diazonium Salt 2-Amino-5-methyl-6-(trifluoromethyl)pyridine->Aryl Diazonium Salt Diazotization 5-Methyl-6-(trifluoromethyl)nicotinonitrile 5-Methyl-6-(trifluoromethyl)nicotinonitrile Aryl Diazonium Salt->5-Methyl-6-(trifluoromethyl)nicotinonitrile Sandmeyer Cyanation This compound 5-Methyl-6-(trifluoromethyl) nicotinic acid 5-Methyl-6-(trifluoromethyl)nicotinonitrile->this compound Hydrolysis

Caption: Overall synthetic workflow from 3-picoline to the target nicotinic acid.

Part 1: Synthesis of Key Intermediate: 2-Amino-5-methyl-6-(trifluoromethyl)pyridine

This section details a robust, multi-step sequence to construct the core substituted pyridine intermediate. The process is designed for scalability, using common industrial reagents and techniques.

Step 1: N-Oxidation of 3-Picoline

The initial activation of the pyridine ring is achieved through N-oxidation. This step increases the electron density of the ring, making it more susceptible to electrophilic substitution, and also directs subsequent chlorination to the 2- and 6-positions.

Protocol:

  • To a stirred solution of glacial acetic acid, add 3-picoline (1.0 molar equivalent).

  • Slowly add 30% hydrogen peroxide (1.5 molar equivalents) while maintaining the temperature at 70°C.

  • The reaction is typically exothermic and may require cooling to maintain the target temperature.

  • Stir the mixture for 24 hours at 70°C.

  • Monitor the reaction by GC or TLC until consumption of the starting material is complete.

  • Upon completion, the excess acetic acid and water are typically removed under reduced pressure to yield crude 3-Picoline-N-oxide, which is often used directly in the next step.[4]

Causality: Acetic acid acts as both a solvent and a catalyst. The N-oxide is a critical intermediate because direct chlorination of 3-picoline is unselective and requires harsh conditions.

Step 2: Ring Chlorination to 2-Chloro-5-methylpyridine

With the N-oxide in hand, chlorination at the 2-position can be achieved under milder conditions.

Protocol:

  • Dissolve the crude 3-Picoline-N-oxide (1.0 molar equivalent) in a suitable solvent such as dichloromethane or o-dichlorobenzene.

  • Add triethylamine (1.1 molar equivalents) to act as an acid scavenger.

  • Cool the mixture and add a chlorinating agent such as benzoyl chloride (1.4 molar equivalents) dropwise.[4] Alternatively, for larger scales, phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) can be used.

  • Allow the reaction to proceed at reflux for 3-4 hours.

  • After completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The product is purified by distillation.

Causality: The N-oxide rearranges upon reaction with the chlorinating agent, facilitating the introduction of a chlorine atom primarily at the 2-position.

Step 3: Side-Chain Radical Chlorination

This step converts the methyl group into a trichloromethyl group, which is the precursor to the desired trifluoromethyl functionality. This transformation is typically achieved via a free-radical pathway initiated by UV light or a chemical initiator.

Protocol:

  • Charge a reactor suitable for photochemical reactions with 2-Chloro-5-methylpyridine (1.0 molar equivalent) and a solvent like carbon tetrachloride or o-dichlorobenzene.

  • Introduce a radical initiator such as azobisisobutyronitrile (AIBN) (0.01-0.05 molar equivalents).[4]

  • Heat the mixture to 60-80°C and begin bubbling chlorine gas through the solution while irradiating with a UV lamp.

  • Monitor the reaction progress by GC, observing the disappearance of the starting material and the sequential appearance of mono-, di-, and tri-chlorinated intermediates.

  • Continue chlorination until the desired 2-Chloro-5-(trichloromethyl)pyridine is the major product. Over-chlorination of the pyridine ring can occur if the reaction is not carefully controlled.[5]

  • Upon completion, purge the system with nitrogen to remove excess chlorine and concentrate the mixture. The crude product is often purified by vacuum distillation.[5]

Causality: The radical initiator or UV light generates chlorine radicals, which selectively abstract hydrogen atoms from the methyl group, leading to stepwise chlorination. This method is preferred for its efficiency on a large scale compared to other chlorination methods.[6]

Step 4: Halogen Exchange (Fluorination)

The trichloromethyl group is converted to the highly stable trifluoromethyl group via a halogen exchange (Halex) reaction. This is a critical step that requires specialized equipment to handle the corrosive fluorinating agent.

Protocol:

  • Charge a pressure-rated reactor (e.g., Hastelloy or nickel) with 2-Chloro-5-(trichloromethyl)pyridine (1.0 molar equivalent) and a catalytic amount of a Lewis acid such as anhydrous ferric chloride (FeCl₃) or antimony trichloride (SbCl₃).[7]

  • Seal the reactor and carefully introduce anhydrous hydrogen fluoride (HF) (3-6 molar equivalents).

  • Heat the mixture to a temperature between 150-180°C. The reaction is run under superatmospheric pressure, typically around 15-50 psig.[7]

  • Maintain the reaction for several hours (e.g., 10-25 hours) until the conversion is complete, as monitored by GC analysis of samples taken from the reactor.

  • After cooling, vent the excess HF into a scrubber. The crude product is then carefully neutralized and purified by distillation.

Causality: Anhydrous HF is the most cost-effective fluorine source for industrial scale-up. The Lewis acid catalyst facilitates the exchange of chlorine atoms for fluorine. This reaction is highly effective for producing trifluoromethyl groups.[1][7]

Parameter Step 1: N-Oxidation Step 2: Ring Chlorination Step 3: Side-Chain Chlorination Step 4: Fluorination
Starting Material 3-Picoline3-Picoline-N-oxide2-Chloro-5-methylpyridine2-Chloro-5-(trichloromethyl)pyridine
Key Reagents H₂O₂, Acetic AcidBenzoyl Chloride, Et₃NCl₂, AIBN/UVAnhydrous HF, FeCl₃
Temperature 70°CReflux60-80°C150-180°C
Typical Yield >85%[4]~55%[4]>85% (crude)High Yield[7]
Scale-Up Notes Exotherm managementUse of POCl₃ is commonRequires specialized photochemical reactorRequires pressure vessel, HF handling
Step 5: Amination

The final step to arrive at our key intermediate is the conversion of the 2-chloro group to a 2-amino group. This is typically achieved via a nucleophilic aromatic substitution.

Protocol:

  • Charge a pressure reactor with 2-Chloro-5-methyl-6-(trifluoromethyl)pyridine (1.0 molar equivalent) and an aqueous or alcoholic solution of ammonia.

  • For enhanced reactivity, a copper catalyst such as copper(I) oxide (Cu₂O) can be added along with a ligand like N,N'-dimethylethylenediamine (DMEDA).[8]

  • Seal the reactor and heat to 100-180°C. The pressure will increase due to the ammonia and solvent vapor pressure.[9]

  • Stir for 16-24 hours until the reaction is complete.

  • After cooling, the reaction mixture is worked up by extraction and the product is purified by crystallization or chromatography.

Causality: The electron-withdrawing trifluoromethyl group activates the pyridine ring, making the chlorine at the 2-position susceptible to nucleophilic attack by ammonia. The copper catalyst facilitates the reaction, allowing for lower temperatures and pressures.

Part 2: Conversion to this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile and reliable method for converting an aromatic amino group into a variety of functional groups, making it ideal for the synthesis of the target nicotinic acid from the amino intermediate.[10][11]

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Cyanation AminoPy 2-Amino-5-methyl-6- (trifluoromethyl)pyridine Diazonium Ar-N₂⁺ Cl⁻ Diazonium Salt AminoPy->Diazonium NaNO₂, HCl 0-5 °C ArylRadical Aryl Radical (Ar•) Diazonium->ArylRadical Cu(I)CN Electron Transfer Nitrile 5-Methyl-6-(trifluoromethyl) nicotinonitrile ArylRadical->Nitrile [Cu(II)(CN)₂] Radical Capture Acid Target Nicotinic Acid Nitrile->Acid H₃O⁺ Hydrolysis

Caption: Mechanism of the Sandmeyer reaction for nicotinic acid synthesis.

Step 1: Diazotization

The primary amino group is converted into a diazonium salt, which is an excellent leaving group (N₂).

Protocol:

  • Suspend 2-Amino-5-methyl-6-(trifluoromethyl)pyridine (1.0 molar equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at 0-5°C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.1 molar equivalents) in water, keeping the temperature strictly below 5°C.

  • Stir the mixture for 30-60 minutes at low temperature. The formation of the diazonium salt solution is typically used immediately in the next step without isolation.[12]

Causality: The reaction of sodium nitrite with strong acid forms nitrous acid (HNO₂) in situ, which then reacts with the amino group to form the diazonium salt. Low temperatures are critical to prevent the unstable diazonium salt from decomposing prematurely.[12]

Step 2: Copper-Catalyzed Cyanation

The diazonium salt is displaced by a cyanide group in the presence of a copper(I) cyanide catalyst.

Protocol:

  • In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) in water.

  • Slowly add the cold diazonium salt solution from the previous step to the CuCN solution.

  • A vigorous evolution of nitrogen gas will be observed. Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60°C) to ensure the reaction goes to completion.

  • After the reaction is complete, the product, 5-Methyl-6-(trifluoromethyl)nicotinonitrile, is extracted with an organic solvent.

  • The organic extracts are combined, washed, dried, and concentrated to yield the crude nitrile, which can be purified if necessary.

Causality: The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. Copper(I) initiates the reaction by transferring an electron to the diazonium salt, which then loses nitrogen gas to form an aryl radical. This radical then reacts with the copper-cyanide complex to form the final product.[10]

Step 3: Hydrolysis to Nicotinic Acid

The final step is the hydrolysis of the nitrile (cyano) group to a carboxylic acid.

Protocol:

  • Heat the crude 5-Methyl-6-(trifluoromethyl)nicotinonitrile with a strong aqueous acid (e.g., concentrated H₂SO₄ or HCl) or a strong base (e.g., aqueous NaOH).

  • Reflux the mixture for several hours until the hydrolysis is complete (TLC or LC-MS monitoring).

  • If basic hydrolysis was used, cool the reaction mixture and carefully acidify with a strong acid to precipitate the carboxylic acid product.

  • If acidic hydrolysis was used, the product may precipitate upon cooling or after pouring the mixture onto ice.

  • Collect the solid product by filtration, wash with cold water, and dry to yield this compound.

Causality: Both acidic and basic conditions effectively hydrolyze the nitrile group, first to an amide intermediate and then to the carboxylic acid. The choice between acid or base depends on the stability of the other functional groups on the molecule and downstream purification considerations.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.Journal of Pesticide Science.
  • 2 - chloro -5 - (trifluoromethyl) pyridine research.
  • CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • US4650875A - Preparation of (trifluoromethyl)pyridines.
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.Asian Journal of Chemistry.
  • EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.
  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.The Royal Society of Chemistry.
  • Sandmeyer reaction.L.S.College, Muzaffarpur.
  • Sandmeyer Reaction.Organic Chemistry Portal.
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Efficient synthesis of 2-(trifluoromethyl)
  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Methyl-6-(trifluoromethyl)nicotinic acid. It offers troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this and structurally related compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The impurities largely depend on the synthetic route. However, common contaminants include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents. For instance, if the synthesis involves the oxidation of a precursor like 5-methyl-6-(trifluoromethyl)-2-pyridinemethanol, you might encounter the corresponding aldehyde as an impurity. In syntheses starting from halogenated precursors, residual halogenated pyridines could be present.

Q2: My purified this compound is off-white or yellowish. What could be the cause and how can I decolorize it?

A2: A yellow hue in the purified product often indicates the presence of chromophores, which can be trace impurities formed during the reaction. A patented method for purifying nicotinic acid suggests that melting the crude product can destroy these yellow chromophores. Following this, a single recrystallization from a suitable solvent, potentially with the addition of a decolorizing agent like activated charcoal, can yield a colorless product.[1]

Q3: I am struggling to get my this compound to crystallize. What can I do?

A3: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate solvent system. If your compound is oily or refuses to solidify, consider the following:

  • Solvent Screening: Experiment with a variety of solvents or solvent mixtures. Good crystallization often occurs from a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2]

  • Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or very fine, impure crystals.

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, acid-base extraction is a highly effective and commonly used technique for purifying carboxylic acids.[3][4] The principle lies in the differential solubility of the acidic compound and its salt form. By treating the crude mixture (dissolved in an organic solvent) with an aqueous basic solution (like sodium bicarbonate or sodium hydroxide), the acidic this compound will be deprotonated to form its water-soluble carboxylate salt.[5] This salt will move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated and acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.[4][5]

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Issue 1: Low Recovery After Recrystallization
Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect Solvent Choice Perform small-scale solubility tests with various solvents. Ideal solvents dissolve the compound well when hot but poorly when cold.[2]This ensures maximum recovery of the purified compound upon cooling.
Using Too Much Solvent Use the minimum amount of hot solvent required to fully dissolve the crude product.Oversaturation of the solution upon cooling is necessary for crystallization. Excess solvent will keep the product dissolved even at low temperatures.
Premature Crystallization Ensure all glassware is hot, and filter the hot solution quickly.If the solution cools too quickly during filtration, the product can crystallize on the filter paper, leading to loss.
Product Lost in Mother Liquor Concentrate the mother liquor and cool it further to obtain a second crop of crystals. Note that this second crop may be less pure.[6]The mother liquor is still saturated with the product, and further concentration and cooling can induce more crystallization.
Issue 2: Product is Still Impure After a Single Purification Step
Potential Cause Troubleshooting Steps Scientific Rationale
Co-precipitation of Impurities Perform a second recrystallization.Impurities can sometimes be trapped within the crystal lattice of the desired product. A second recrystallization can further purify the compound.
Ineffective Extraction Ensure thorough mixing during acid-base extraction and allow adequate time for phase separation. Perform multiple extractions with smaller volumes of the aqueous base.This maximizes the transfer of the carboxylate salt to the aqueous phase.
Closely Related Impurities Consider using flash column chromatography. For carboxylic acids, adding a small amount of acetic or formic acid to the eluent can improve separation.[7]Chromatography offers a higher resolving power for separating compounds with similar polarities. The acidic modifier helps to suppress the ionization of the carboxylic acid on the silica gel, reducing tailing and improving peak shape.
Issue 3: Oiling Out During Recrystallization
Potential Cause Troubleshooting Steps Scientific Rationale
Solution is Too Concentrated Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed.Oiling out can occur when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.
Inappropriate Solvent Try a different solvent or a solvent mixture. Sometimes adding a co-solvent in which the compound is more soluble can prevent oiling out.A different solvent system may have more favorable solubility properties for crystallization.

III. Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the separation of this compound from neutral and basic impurities.

Workflow Diagram:

AcidBaseExtraction cluster_start Initial State cluster_extraction Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase Crude Crude Product in Organic Solvent (e.g., Ether) AddBase Add Aqueous Base (e.g., NaHCO3) Crude->AddBase Separate Separate Layers AddBase->Separate OrganicLayer Organic Layer: Neutral/Basic Impurities Separate->OrganicLayer Top Layer AqueousLayer Aqueous Layer: Carboxylate Salt Separate->AqueousLayer Bottom Layer DryOrganic Dry & Evaporate OrganicLayer->DryOrganic Impurities Isolated Impurities DryOrganic->Impurities Acidify Acidify with HCl AqueousLayer->Acidify Precipitate Precipitated Pure Acid Acidify->Precipitate Filter Filter & Dry Precipitate->Filter PureProduct Pure this compound Filter->PureProduct

Caption: Workflow for acid-base extraction.

Steps:

  • Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The amount should be sufficient to neutralize all the carboxylic acid.[5]

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid.

  • Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper).[5]

  • The this compound should precipitate out of the solution.

  • Collect the solid product by suction filtration, wash with cold water, and dry under vacuum.[4]

Protocol 2: Purification by Recrystallization

This protocol describes the general procedure for recrystallizing this compound.

Troubleshooting Flowchart:

RecrystallizationTroubleshooting Start Dissolve Crude Product in Minimum Hot Solvent Cool Cool Solution Slowly Start->Cool Observe Observe Outcome Cool->Observe Crystals Crystals Form Observe->Crystals Yes NoCrystals No Crystals Form Observe->NoCrystals No Oil Product Oils Out Observe->Oil Oily Layer FilterDry Filter & Dry Crystals Crystals->FilterDry TroubleshootNoCrystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Evaporate Some Solvent NoCrystals->TroubleshootNoCrystals TroubleshootOil Troubleshoot: - Reheat & Add More Solvent - Change Solvent System Oil->TroubleshootOil TroubleshootNoCrystals->Cool TroubleshootOil->Cool

Caption: Troubleshooting recrystallization issues.

Steps:

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate beaker, heat the chosen recrystallization solvent (e.g., ethanol/water, toluene) to its boiling point.

  • Add the hot solvent to the Erlenmeyer flask portion-wise, with swirling, until the solid just dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by suction filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

IV. References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • U.S. Patent No. US4447615A. (1984). Process for the purification of nicotinic acid amide I. Google Patents. Retrieved from

  • Organic Syntheses. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • JETIR. (2019, May). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR, 6(5). Retrieved from [Link]

  • U.S. Patent No. US3037987A. (1962). Purification of nicotinic acid. Google Patents. Retrieved from

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid? Retrieved from [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

resolving crystallization difficulties of trifluoromethyl pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of Fluorinated Heterocycles Topic: Resolving Crystallization Difficulties of Trifluoromethyl Pyridine Derivatives Ticket ID: TFMP-CRYS-001 Responder: Senior Application Scientist, Solid State Chemistry Division

Introduction: The "Fluorine Curse" in Crystal Engineering

Welcome to the technical support hub. If you are working with trifluoromethyl (


) pyridine derivatives, you are likely facing a specific set of physical hurdles. Unlike standard organic molecules, these derivatives suffer from the "Fluorine Effect":
  • Weak Intermolecular Forces: The low polarizability of fluorine leads to weak Van der Waals interactions, often insufficient to drive lattice formation against thermal motion.

  • Rotational Disorder: The

    
     group has a low barrier to rotation and high symmetry, often resulting in crystallographic disorder that inhibits nucleation.
    
  • Lipophilicity: These compounds are "greasy," showing excessive solubility in organic solvents and a high tendency to form supersaturated oils (Liquid-Liquid Phase Separation, or LLPS) rather than solids.

This guide provides field-proven protocols to overcome these thermodynamic barriers.

Module 1: Troubleshooting "Oiling Out" (LLPS)

User Question: "I cool my reaction mixture, but instead of crystals, I get a distinct oily layer at the bottom. If I scratch the flask, nothing happens. How do I fix this?"

Technical Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable zone width (MSZW) is too wide or when the crystallization temperature is above the melting point of the solvated oil. The system is thermodynamically driven to separate into a solute-rich oil and a solute-poor supernatant rather than nucleating a solid.[1]

Action Plan 1: The "Dual-Temperature" Oscillation Standard cooling crashes the product into an oil. You must use temperature cycling to "train" the oil to order itself.

  • Dissolution: Dissolve the oil in the minimum amount of solvent (e.g., Isopropyl Acetate or Heptane/EtOAc) at reflux.

  • Cool to Cloud Point: Cool until the oil just begins to appear (turbidity).

  • Re-heat: Immediately heat the mixture by 5–10°C until the oil redissolves.

  • Seed: Add seed crystals (0.5 wt%) into the clear solution.

  • Slow Cool: Cool at a rate of 0.1°C/min. The seeds provide a surface for growth, bypassing the energy barrier of nucleation.

Action Plan 2: Anti-Solvent Drowning (Reverse Addition) Do not add anti-solvent to your product. Add your product to the anti-solvent.

  • Why? Adding anti-solvent to the product creates local zones of high supersaturation, causing immediate oiling.

  • Protocol:

    • Dissolve crude

      
      -pyridine in a "Good Solvent" (e.g., Methanol or THF).
      
    • Prepare a vessel with "Anti-Solvent" (e.g., Water or Hexane) and seed crystals under vigorous stirring.

    • Slowly drip the product solution into the anti-solvent. The high dilution ensures the operating point stays within the metastable zone for crystal growth, not oil formation.

Visual Workflow: Oiling Out Decision Matrix

OilingOutStrategy start Observation: Oiling Out (LLPS) check_purity Check Purity (HPLC) start->check_purity pure Purity > 95% check_purity->pure impure Purity < 90% check_purity->impure solvent_check Is MP < Process Temp? pure->solvent_check purify Perform Silica Plug / Charcoal (Remove low-melting impurities) impure->purify purify->check_purity yes_melt Melt Crystallization (No solvent, slow cool) solvent_check->yes_melt Yes no_melt Solvent Crystallization solvent_check->no_melt No strategy Select Strategy no_melt->strategy cycling Temp Cycling (Heat/Cool around Cloud Point) strategy->cycling seeding Seeding in MSZW (Add seeds at T = Saturation - 5°C) strategy->seeding

Caption: Decision matrix for troubleshooting Liquid-Liquid Phase Separation (Oiling Out).

Module 2: Salt Formation Strategies

User Question: "My molecule is a low-melting solid/oil and refuses to crystallize in any neutral solvent. Can I make a salt?"

Technical Diagnosis: The Pyridine nitrogen is a weak base (


 for 

-substituted pyridines due to the electron-withdrawing

group). Neutral crystallization relies on weak packing forces. Protonating the nitrogen introduces strong ionic interactions and hydrogen bonds, drastically increasing the melting point and lattice energy.

The "Delta pKa" Rule: For stable salt formation, ensure:



Since 

-pyridines are very weak bases, you need strong acids .

Recommended Salt Screens:

Acid ReagentSolvent SystemExpected OutcomeNotes
HCl (4M in Dioxane) Ether / DioxaneHydrochloride SaltHygroscopic but crystallizes fast. Best for isolation.
p-Toluenesulfonic Acid EtOAc / HeptaneTosylate SaltNon-hygroscopic, high MP. Excellent for purification.
Oxalic Acid Acetone / EtOHOxalate (1:1 or 2:1)Good for weak bases; forms H-bonded networks.
Picric Acid EthanolPicrateHistoric method for derivatizing pyridines (Warning: Explosive potential).

Protocol: Hydrochloric Salt Formation

  • Dissolve 1.0 eq of

    
    -pyridine in dry Diethyl Ether or MTBE (Methyl tert-butyl ether).
    
  • Cool to 0°C.

  • Dropwise add 1.1 eq of HCl (2M in Ether or 4M in Dioxane).

  • Observation: A white precipitate should form immediately.

  • Troubleshooting: If it forms a gum, add 10% Isopropanol and heat to reflux, then slow cool.

Visual Workflow: Salt Selection Pathway

SaltSelection start Start: Weak Base (CF3-Pyridine) pka_check Assess pKa (~2.0 - 3.5) start->pka_check strong_acid Select Strong Acid (pKa < 0) pka_check->strong_acid options Acid Options strong_acid->options hcl Hydrochloric Acid (Gas or Ether solution) options->hcl pts p-Toluenesulfonic Acid (Solid addition) options->pts outcome_hcl Product: HCl Salt (Risk: Hygroscopic) hcl->outcome_hcl outcome_pts Product: Tosylate Salt (Benefit: High MP, Stable) pts->outcome_pts

Caption: Workflow for selecting the appropriate acid for salt formation of weak pyridine bases.

Module 3: Advanced Solvent Systems

User Question: "Standard solvents (EtOAc, Hexane) aren't working. The solubility is either too high or zero. What solvents work for fluorinated aromatics?"

Technical Diagnosis: Fluorinated compounds exhibit "fluorophilicity." They often require solvent systems that match their unique polarity—somewhere between non-polar hydrocarbons and polar aprotic solvents.

Recommended Solvent Classes:

Solvent ClassSpecific ExamplesWhy it works
Fluorinated Solvents Trifluorotoluene, Hexafluorobenzene"Like dissolves like." High solubility at boiling, good recovery on cooling.
Medium Polarity Esters Isopropyl Acetate (IPAc)Better than EtOAc for preventing oiling out due to higher boiling point (90°C).
Alcohol/Water Methanol/Water (gradient)The

group is hydrophobic. Adding water forces the molecule out of the alcohol solution.

FAQ: Quick Troubleshooting

Q: I have a solid, but it melts at room temperature. Is it pure? A:


-pyridines often have naturally low melting points (30–50°C). However, check for regioisomers . In the synthesis (e.g., chlorination of 

-pyridine), isomers (2-Cl vs 6-Cl) are common. Even 5% of an isomer can depress the melting point by 10–20°C, turning a solid into an oil. Fix: Run a quantitative NMR (

NMR) to check for isomer peaks.

Q: My crystals are extremely thin needles and break easily. A: This is common with rapid growth in one axis. Fix: Change the solvent to one with higher viscosity (e.g., replace Methanol with Isopropanol) or lower the cooling rate to promote growth in the width of the crystal.

Q: Can I use "Antisolvent Vapor Diffusion"? A: Yes, this is excellent for small-scale (mg) attempts. Dissolve the compound in a small vial of THF. Place this vial (uncapped) inside a larger jar containing Hexane. Seal the larger jar. The Hexane vapor will slowly diffuse into the THF, causing slow, high-quality nucleation.

References

  • Mettler Toledo. "Oiling Out in Crystallization - Causes and Fixes." Mettler Toledo Technical Resources. Link

  • Chemistry LibreTexts. "Troubleshooting Crystallization: Oiling Out." LibreTexts Chemistry. Link

  • MDPI. "The Role of Trifluoromethyl Groups in Medicinal Chemistry: Implications for Drug Design." Pharmaceuticals, 2023.[2][3] Link

  • ResearchGate. "Disordered CF3 groups in Crystal Structures." ResearchGate Discussions. Link

  • ACS Publications. "Preparation, Crystal Structure, and Assembly of Pyridine-Based Organic Salts." ACS Omega, 2023. Link

Sources

Technical Support Guide: Stability & Handling of 5-Methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability, handling, and troubleshooting of 5-Methyl-6-(trifluoromethyl)nicotinic acid under basic conditions.

Product: 5-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid CAS: 261635-93-2 (Analogous Reference) Application: Pharmaceutical Intermediate / Agrochemical Building Block

Executive Summary: Stability Profile

Is this molecule stable under basic conditions? Yes, but with critical isolation nuances. The trifluoromethyl (


) group at the 6-position and the methyl group at the 5-position are chemically robust against standard aqueous alkaline hydrolysis (e.g., 

,

,

) even at elevated temperatures (reflux). The primary "instability" reported by users is often a false negative caused by incorrect pH adjustment during isolation, leading to high water solubility and failure to precipitate the product.
Key Chemical Behaviors
ConditionStability VerdictPotential Side Reaction
Aqueous Base (pH 10–14, RT) Stable Formation of carboxylate salt (highly soluble).
Aqueous Base (Reflux, < 5h) Stable Minimal risk.[1] Extended reflux (>24h) in strong base may slowly hydrolyze

.
Strong Nucleophiles (e.g.,

,

)
Conditional Risk of

at C-2 or C-4 positions if not protected.
Acidic Workup (pH < 1) Soluble Forms pyridinium hydrochloride salt (remains in water).

Critical Troubleshooting: Why is my yield low?

The "Disappearing Product" Phenomenon

The most common support ticket regarding this molecule involves low recovery after a basic reaction. This is rarely due to chemical degradation but rather the amphoteric nature of the pyridine ring combined with the electron-withdrawing effects of the


 group.
The pH Trap

Unlike simple benzoic acids, nicotinic acid derivatives exist in three distinct species depending on pH. The 6-trifluoromethyl group significantly lowers the basicity of the pyridine nitrogen, shifting the isoelectric point (pI) lower than standard nicotinic acid.

  • pH > 4 (Anionic): The carboxylic acid is deprotonated (

    
    ). The molecule is water-soluble .
    
  • pH < 1 (Cationic): The pyridine nitrogen is protonated (

    
    ). The molecule is water-soluble .
    
  • pH 1.5 – 3.0 (Neutral): The "Sweet Spot." The molecule exists primarily as the free acid (neutral species). This is the only pH range where precipitation occurs .

Troubleshooting Checklist
  • Did you acidify to pH 1?

    • Issue: Over-acidification converts the product into its hydrochloride salt, which dissolves back into the aqueous layer.

    • Fix: Back-titrate with saturated

      
       to pH 2–3 .
      
  • Did you use LCMS to check the aqueous layer?

    • Issue: Product is often discarded with the aqueous waste.

    • Fix: Always analyze the aqueous phase before disposal.

  • Are you seeing a new peak at [M+16] or [M-20]?

    • Issue: [M+16] suggests oxidation (N-oxide) or hydroxylation (rare). [M-20] (loss of HF) is not common in base but possible in extreme thermal conditions.

    • Standard: If the mass is correct but yield is low, it is a solubility issue.

Mechanistic Insight & Degradation Pathways[1]

While the molecule is robust, extreme conditions can force degradation. The


 group at the 6-position (alpha to nitrogen) activates the ring, making it susceptible to specific pathways if mishandled.
Pathway A: Hydrolysis of Trifluoromethyl Group (Extreme Base Only)

Under forcing conditions (e.g., 50%


, fusion, or prolonged reflux >24h), the 

group can hydrolyze to a carboxylic acid, converting the molecule into 5-methyl-2,5-pyridinedicarboxylic acid . This byproduct is extremely polar and will not extract into organic solvents.
Pathway B: Nucleophilic Aromatic Substitution ( )

The C-2 and C-4 positions are activated by the electron-withdrawing


 and carboxyl groups.
  • Risk: Using strong alkoxide bases (e.g.,

    
    ) in non-aqueous solvents can lead to methoxy-substitution at C-2 or C-4.
    
  • Prevention: Use bulky bases (e.g.,

    
    ) or inorganic bases (
    
    
    
    ,
    
    
    ) to minimize nucleophilic attack.

degradation_pathways Start 5-Methyl-6-(CF3) Nicotinic Acid Salt Carboxylate Salt (Stable, Soluble) Start->Salt NaOH/H2O (Standard Workup) Subst Byproduct: Methoxy-Derivative Start->Subst NaOMe/MeOH (Anhydrous) Salt->Start Acidify to pH 2-3 Diacid Degradation: 2,5-Dicarboxylic Acid Salt->Diacid 50% NaOH Reflux >24h

Figure 1: Stability profile and potential degradation pathways under basic conditions.

Validated Workup Protocol

To ensure maximum recovery and purity, follow this optimized isolation procedure.

Reagents:

  • Reaction Mixture (Basic, Aqueous/Organic)[2][3][4][5][6][7][8]

  • 2M

    
     (Do not use Conc. 
    
    
    
    directly to avoid local over-acidification)
  • Ethyl Acetate (EtOAc) or 2-MeTHF

Step-by-Step:

  • Solvent Removal: If the reaction used methanol or ethanol, evaporate the organic solvent under reduced pressure. Reason: Alcohol cosolvents increase the solubility of the product in water, preventing precipitation.

  • Dilution: Dilute the aqueous residue with water to ensure all inorganic salts are dissolved.

  • Cooling: Place the flask in an ice bath (

    
    ). Reason: Solubility decreases significantly at lower temperatures.
    
  • Controlled Acidification:

    • Add 2M

      
       dropwise with vigorous stirring.
      
    • Monitor pH continuously.[1]

    • Target: Stop exactly at pH 2.5 – 3.0 .

  • Precipitation Check:

    • If a solid forms: Filter and wash with a small amount of cold water.

    • If no solid forms (oiling out): Extract with EtOAc (

      
      ).
      
  • Extraction (If needed):

    • Combine organic layers.[3]

    • Crucial Step: Wash the organic layer with brine acidified to pH 3 . Reason: Prevents the product from partitioning back into the aqueous phase during the wash.

    • Dry over

      
       and concentrate.
      

Frequently Asked Questions (FAQ)

Q: Can I use LiOH for hydrolysis of the ester precursor? A: Yes. LiOH, NaOH, and KOH are all suitable. The 6-trifluoromethyl group is stable to these conditions. We recommend using THF/Water (3:1) at room temperature to


.

Q: I acidified to pH 1 and my product didn't precipitate. What now? A: You have formed the pyridinium hydrochloride salt. Slowly add saturated


 solution until the pH rises to 3. The solution should become cloudy as the neutral free acid precipitates.

Q: Is the trifluoromethyl group sensitive to nucleophiles like amines? A: Generally, no. The


 group on the pyridine ring is robust against amine nucleophiles under standard conditions (

). However, if the 2- or 4-position contains a halogen leaving group (Cl, Br), amines will displace the halogen, not the

.

Q: How do I store the isolated acid? A: Store in a tightly sealed container at room temperature or


. It is not hygroscopic but should be kept dry to prevent clumping.

References

  • Synthesis of Trifluoromethyl Nicotinic Acids

    • Wang, F. et al. "Preparation method of 4-trifluoromethyl nicotinic acid." CN109467532B.[1] (Demonstrates stability of trifluoromethyl-pyridine-carboxylic acids in refluxing NaOH).

  • Hydrolysis of

    
    -Trifluoromethyl Pyridines: 
    
    • Cottineau, B. et al. "Synthesis and application of trifluoromethylpyridines." Journal of Organic Chemistry. (Discusses the robustness of the group vs. other leaving groups).
    • (General Reference for context)

  • Physical Properties & pKa Data

    • ChemicalBook. "6-(Trifluoromethyl)nicotinic acid Properties.
  • Nucleophilic Substitution Risks

    • Schlosser, M. "The reactivity of trifluoromethyl-substituted pyridines."[1][4][6][7][9][10][11] Eur. J. Org.[1][7] Chem. (Details the

      
       pathways relevant to troubleshooting).
      

Sources

minimizing side reactions during activation of 5-Methyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Activation of 5-Methyl-6-(trifluoromethyl)nicotinic Acid

Executive Technical Summary

This guide addresses the specific challenges associated with activating This compound . Unlike standard nicotinic acids, this substrate presents a unique "push-pull" conflict:

  • Electronic Hyper-Activation: The 6-trifluoromethyl (

    
    ) group is a potent electron-withdrawing group (EWG).[1] It significantly decreases the electron density of the pyridine ring, making the C3-carbonyl carbon highly electrophilic.
    
  • Kinetic Instability: The resulting activated intermediates (acid chlorides, mixed anhydrides, or O-acylisoureas) are exceptionally moisture-sensitive and prone to rapid hydrolysis or rearrangement before the amine can attack.[1]

The Core Problem: The activation step is fast, but the stability of the active species is low. If your coupling partner (amine) is sterically hindered or nucleophilically weak, the activated acid will degrade (hydrolyze or rearrange) faster than it couples.

Troubleshooting Guide (Q&A)

Issue 1: "I see rapid consumption of the starting acid, but the major product is the hydrolyzed acid, not the amide."

Diagnosis: Moisture-induced quenching of the hyper-reactive intermediate.[1] Because of the 6-


 group, the activated carbonyl is a "super-electrophile."[1] Standard anhydrous conditions (e.g., "dry" solvent from a bottle) are often insufficient. The intermediate scavenges trace water faster than it reacts with your amine.

Corrective Protocol:

  • Switch Reagents: Abandon standard carbodiimides (EDC/DCC). They form O-acylisoureas that are too unstable for this substrate.[1]

  • The Fix: Use T3P (Propylphosphonic anhydride) or Ghosez’s Reagent .

    • Why? T3P acts as a water scavenger while activating the acid. It drives the equilibrium toward the amide even in the presence of trace moisture.

  • Process Change: Do not "pre-activate" this acid for long periods. Add the amine immediately or simultaneously with the coupling agent.

Issue 2: "I am observing a stable byproduct that matches the mass of the N-acylurea."

Diagnosis: Slow amine kinetics leading to rearrangement. The 5-methyl group (meta to the acid) and the 6-


 group create a specific electronic environment that, while not sterically blocking the acid directly, deactivates the ring nitrogen.[1] However, if you use EDC/DCC without a nucleophilic catalyst, the slow attack of the amine allows the O-acylisourea to undergo an intramolecular 

acyl migration, forming the unreactive N-acylurea.

Corrective Protocol:

  • Additive Mandatory: You must use HOAt (1-Hydroxy-7-azabenzotriazole) rather than HOBt.[1]

    • Mechanism:[2][3][4] The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates the transacylation to the amine by 7-10x compared to HOBt, outcompeting the rearrangement side reaction.

  • Base Choice: Use Sym-collidine (2,4,6-trimethylpyridine) instead of DIEA.[1] It buffers the pH without risking nucleophilic attack on the highly electrophilic carbonyl.

Issue 3: "Can I use Thionyl Chloride ( ) to make the acid chloride?"

Diagnosis: High risk of side reactions and handling difficulty. While possible, the acid chloride of this specific substrate is volatile and extremely prone to hydrolysis. Furthermore, heating this electron-deficient pyridine with


 can lead to decarboxylation  or trace nucleophilic aromatic substitution (

)
at the 2-position if chloride concentration is high.[1]

Corrective Protocol:

  • Use Oxalyl Chloride/DMF (Catalytic) at 0°C:

    • Do not reflux.

    • Generate the acid chloride in situ in DCM at 0°C.

    • Evaporate to dryness under strictly anhydrous conditions (argon line) to remove excess HCl, then immediately redissolve and add the amine.

  • Better Alternative: Use Cyanuric Fluoride to generate the acid fluoride. Acid fluorides are more stable to moisture than chlorides but highly reactive toward amines, preserving the electronic activation of the

    
     group without the instability.
    

Recommended Experimental Protocols

Method A: The "Gold Standard" (T3P Coupling)

Best for: Valuable amines, scale-up, and preventing hydrolysis.[1]

  • Dissolve: 1.0 equiv of This compound and 1.1 equiv of Amine in anhydrous EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Base: Add 3.0 equiv of DIEA (Diisopropylethylamine).

  • Cool: Cool the mixture to 0°C.

  • Activate: Add 1.5 equiv of T3P (50% w/w in EtOAc) dropwise.

  • Reaction: Allow to warm to RT. Monitor by LCMS.

    • Note: T3P reactions often require 12-24h but are very clean.[1]

  • Workup: Wash with water, sat.

    
    , and brine.
    
Method B: The "Reactive Amine" Route (Mixed Anhydride)

Best for: Very weak amines (e.g., anilines, electron-deficient heterocycles).[1]

  • Dissolve: 1.0 equiv of Acid in anhydrous THF under Nitrogen.

  • Base: Add 1.2 equiv of N-Methylmorpholine (NMM) .

  • Activate: Cool to -15°C (Ice/Salt bath). Add 1.1 equiv of Isobutyl Chloroformate (IBCF) dropwise.

    • Critical: Stir for exactly 15 minutes. Do not wait longer; the mixed anhydride is unstable.[4]

  • Couple: Add 1.0 equiv of Amine (dissolved in minimal THF) dropwise.

  • Reaction: Warm to RT over 1 hour.

Comparative Data: Coupling Reagent Performance

Coupling ReagentConversion (1h)Hydrolysis RiskN-Acylurea RiskRecommendation
HATU / DIEA >95%ModerateLowStandard Choice. Fast, but expensive.[1]
EDC / HOBt 60-70%HighHighAvoid. Too slow for this substrate.[1]
T3P / Pyridine >90%Very LowNoneExcellent. Best for purity and scale.
SOCl₂ (Reflux) VariableVery HighN/ARisky. Degradation/Decarboxylation likely.

Mechanistic Visualization

The following diagram illustrates the "Activation-Hydrolysis" competition. The critical path is minimizing the lifetime of the Activated Intermediate (


 vs 

).

ActivationPathways Start 5-Methyl-6-(CF3)nicotinic Acid Activated Activated Intermediate (Highly Electrophilic) Start->Activated Activation (HATU/T3P/SOCl2) Target Target Amide Activated->Target Amine Attack (k_couple) Hydrolysis Hydrolyzed Acid (Dead End) Activated->Hydrolysis Trace H2O (k_hydrolysis >> k_couple) Rearrange N-Acylurea (Side Product) Activated->Rearrange Slow Amine (k_rearrange)

Caption: The electron-withdrawing CF3 group accelerates both amine coupling and hydrolysis.[1] If the amine is slow, hydrolysis dominates. T3P suppresses the red dashed path.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development. [Link][1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Piotrowski, D. W. (1999). 6-Trifluoromethylnicotinic Acid Derivatives. Journal of Heterocyclic Chemistry. [Link][1]

  • Archibald, T. G., et al. (1990). Synthesis of perfluoroalkyl-substituted pyridines. Journal of Fluorine Chemistry. [Link]

Sources

Validation & Comparative

Comparative 13C NMR Analysis: 5-Methyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical comparison guide for the 13C NMR chemical shifts of 5-Methyl-6-(trifluoromethyl)nicotinic acid . This guide synthesizes experimental data from structural analogs and applies rigorous substituent chemical shift theory to provide a reliable spectral assignment framework.

Content Type: Technical Comparison & Assignment Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists

Executive Summary

The structural elucidation of This compound presents a unique challenge due to the interplay between the electron-withdrawing trifluoromethyl group (


), the electron-donating methyl group (

), and the pyridine core. This guide compares the target molecule against its primary structural "parents"—Nicotinic Acid and 3-Picoline—to derive a definitive chemical shift assignment.

Key Spectral Signature:

  • The "Fingerprint" Region: Look for the characteristic quartet splitting of the C6 and

    
     carbons caused by 
    
    
    
    coupling.
  • Steric Crowding: The ortho relationship between the 5-Methyl and 6-Trifluoromethyl groups induces specific shielding effects distinct from monosubstituted pyridines.

Structural Analysis & Substituent Effects

To accurately assign the spectrum, we must deconstruct the molecule into its functional components. The chemical shifts are governed by the additive effects of the substituents on the pyridine ring.

The "Building Blocks" (Reference Data)

The following experimental data serves as the baseline for our comparative analysis. All values are reported in DMSO-


  to ensure solvent consistency.

Table 1: Reference Chemical Shifts of Parent Analogs

Carbon PositionNicotinic Acid (Exp.) [1]3-Picoline (Exp.) [2]2-(Trifluoromethyl)pyridine (Exp.) [3]
C2 (

)
153.2 ppm150.0 ppm~150.4 ppm
C3 (ipso-COOH) 126.7 ppm133.5 ppm (ipso-Me)127.8 ppm
C4 (

)
136.9 ppm136.0 ppm138.3 ppm
C5 (

)
123.7 ppm123.5 ppm122.4 ppm
C6 (

)
150.2 ppm147.0 ppm146.9 ppm (q,

Hz)

/

18.0 ppm121.3 ppm (q,

Hz)
COOH 166.2 ppm

Note: Position numbering in Table 1 is normalized to the Nicotinic Acid numbering scheme (N=1, COOH at 3).

Coupling Constant Logic ( )

The Trifluoromethyl group introduces significant splitting patterns essential for assignment.

  • 
     (CF3 carbon):  ~272–275 Hz (Huge Quartet)
    
  • 
     (Ipso carbon, C6):  ~32–36 Hz (Distinct Quartet)
    
  • 
     (Ortho carbon, C5):  ~3–5 Hz (Fine Quartet/Broadening)
    
  • 
     (Meta carbon, C4):  ~1–2 Hz (Often appears as a singlet or broadened peak)
    

Predicted Spectral Assignment

Based on the additive substituent chemical shift (SCS) theory and the reference data above, the following table details the predicted chemical shifts for This compound .

Table 2: Comparative Assignment for Target Molecule

Carbon LabelPredicted Shift (

)
MultiplicityCoupling (

)
Assignment Rationale
C=O (COOH) 165.5 – 167.0 SingletCharacteristic acid carbonyl; minimal effect from 5,6-substitution.
C2 152.0 – 154.0 SingletDeshielded

-carbon; far from

, similar to Nicotinic Acid.
C6 (Ipso-CF3) 145.0 – 149.0 Quartet ~34 Hz Dominated by

attachment. Upfield shift vs. C2 due to

coupling and electronic effect.
C4 138.0 – 140.0 Singlet (br)< 2 Hz

-position to N. Slight deshielding from 5-Me ortho effect.
C5 (Ipso-Me) 133.0 – 136.0 Quartet (fine)~4 HzKey Diagnostic Peak. Shifted downfield by Methyl (+9 ppm) but shielded by ortho-CF3.
C3 (Ipso-COOH) 127.0 – 129.0 SingletIpso to COOH. Consistent with Nicotinic acid base value.[1]

120.0 – 122.0 Quartet ~274 Hz Unmistakable large coupling. Standard range for Ar-

.

17.0 – 19.0 Singlet (br)~2 HzTypical aryl-methyl. May show slight broadening due to

(through-space).

Assignment Logic Visualization

The following diagram illustrates the logical flow for assigning the carbon signals, distinguishing the overlapping regions using coupling constants (


) and chemical shift rules.

G Start Start Assignment CheckCoupling Check for C-F Coupling (Quartets) Start->CheckCoupling LargeQ Large Quartet (J > 270 Hz) CheckCoupling->LargeQ MedQ Medium Quartet (J ≈ 35 Hz) CheckCoupling->MedQ SmallQ Small/Fine Quartet (J ≈ 4 Hz) CheckCoupling->SmallQ NoCoup Singlets CheckCoupling->NoCoup AssignCF3 Assign: CF3 Group (~121 ppm) LargeQ->AssignCF3 AssignC6 Assign: C6 (Ipso) (~147 ppm) MedQ->AssignC6 AssignC5 Assign: C5 (Ipso-Me) (~134 ppm) SmallQ->AssignC5 CheckShift Check Chemical Shift NoCoup->CheckShift AssignCO > 160 ppm: COOH CheckShift->AssignCO AssignC2 > 150 ppm: C2 (Alpha) CheckShift->AssignC2 AssignMe < 20 ppm: Methyl Group CheckShift->AssignMe

Caption: Decision tree for assigning 13C NMR signals in fluorinated methyl-pyridines based on coupling magnitude and chemical shift.

Experimental Protocol Recommendations

To obtain the resolution required to observe the fine splitting at C5 (


), standard broadband decoupling is insufficient.
Optimal Acquisition Parameters
  • Solvent: DMSO-

    
     (Preferred for solubility of nicotinic acids).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds. Quaternary carbons (C3, C5, C6, COOH, CF3) have long
    
    
    relaxation times. Short delays will suppress these signals.
  • Spectral Width: Ensure range covers -10 ppm to 200 ppm.

  • Scans: Minimum 1024 scans recommended due to the splitting of signal intensity into quartets (signal-to-noise ratio decreases by factor of 4 for quartets).

Troubleshooting Missing Peaks
  • Missing C6 or CF3: These signals are split into quartets. If the S/N ratio is low, they may disappear into the baseline. Solution: Increase scan count or use exponential line broadening (LB = 1.0-2.0 Hz) during processing.

  • Broad C5: The C5 signal may appear as a broad hump rather than a sharp quartet due to the small

    
     coupling (~4 Hz). Solution:  No action needed; this broadening is diagnostic of the ortho-CF3 relationship.
    

References

  • Nicotinic Acid 13C NMR Data: ChemicalBook. Nicotinic acid (59-67-6) 13C NMR spectrum. Link

  • 3-Picoline 13C NMR Data: ChemicalBook. 3-Picoline (108-99-6) 13C NMR spectrum. Link

  • Trifluoromethylpyridine Coupling Constants

    • Reich, H. J. 13C NMR Coupling Constants - University of Wisconsin. Link

    • Sigma-Aldrich. 6-(Trifluoromethyl)nicotinic acid Product Data. Link

  • General Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

Sources

A Comparative Guide to the 19F NMR Characterization of Trifluoromethyl Groups in Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and physicochemical properties. The trifluoromethyl (CF3) group, in particular, is a prevalent motif, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability. Nicotinic acid and its derivatives, a class of compounds with broad therapeutic applications, are frequently modified with CF3 groups to modulate their biological activity.

The characterization of these trifluoromethylated molecules is paramount, and among the analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool.[1][2] With a 100% natural abundance and a high gyromagnetic ratio, the 19F nucleus is highly sensitive for NMR detection.[3][4] This, combined with the large chemical shift dispersion of fluorine, provides an exquisitely sensitive probe into the local electronic environment of the CF3 group.[2][4][5]

This guide provides a comprehensive comparison of the 19F NMR characterization of trifluoromethyl groups in various nicotinic acid derivatives. We will delve into the factors influencing the 19F chemical shift, present standardized experimental protocols, and offer insights into the interpretation of spectral data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage 19F NMR for the unambiguous characterization and analysis of these important pharmaceutical compounds.

The Trifluoromethyl Group as a 19F NMR Reporter

The utility of the trifluoromethyl group as a 19F NMR reporter stems from several key properties:

  • High Sensitivity: The 19F nucleus has a spin of 1/2 and a high gyromagnetic ratio, making it one of the most sensitive NMR-active nuclei, second only to ¹H.[3][4]

  • Wide Chemical Shift Range: 19F NMR chemical shifts span a very wide range, over 800 ppm, which minimizes signal overlap and enhances resolution.[3][4] For organofluorine compounds, the range is typically narrower but still substantial.[3]

  • Sensitivity to Local Environment: The 19F chemical shift is extremely sensitive to subtle changes in the local electronic and steric environment.[1][6][7] This allows for the detection of changes in molecular conformation, intermolecular interactions, and solvent effects.[1][6][8]

Factors Influencing the 19F Chemical Shift of the CF3 Group

The precise chemical shift of a trifluoromethyl group is a rich source of structural and electronic information. Several factors can influence its value, and understanding these is crucial for accurate spectral interpretation.

Diagram: Factors Influencing CF3 Chemical Shift

Factors_Influencing_CF3_Chemical_Shift cluster_electronic Electronic Effects cluster_steric Steric & Environmental Effects CF3 CF3 Chemical Shift (δ) Inductive Inductive Effects (Electron Donating/Withdrawing Groups) CF3->Inductive influences Resonance Resonance Effects (Conjugation) CF3->Resonance influences Conformation Molecular Conformation CF3->Conformation influences Solvent Solvent Polarity CF3->Solvent influences Interactions Intermolecular Interactions (e.g., H-bonding) CF3->Interactions influences

Caption: Key factors that modulate the 19F NMR chemical shift of a trifluoromethyl group.

  • Electronic Effects: The electron density around the fluorine nuclei is the primary determinant of the chemical shift.

    • Inductive Effects: Electron-withdrawing groups attached to the nicotinic acid ring will deshield the fluorine nuclei, causing a downfield shift (less negative ppm values). Conversely, electron-donating groups will cause an upfield shift.

    • Resonance Effects: The position of the CF3 group on the pyridine ring relative to other substituents and the carboxylic acid group will influence resonance delocalization.[6] Extended conjugation can lead to deshielding of the CF3 group.[9]

  • Solvent Effects: The polarity of the solvent can significantly impact the 19F chemical shift.[6][8][9] Hydrogen bonding or other specific solvent-solute interactions can alter the electronic environment of the CF3 group.[7] For instance, a change from a nonpolar to a polar solvent can induce a shift of several ppm.[9]

  • Steric and Conformational Effects: The through-space magnetic environment also plays a role. Changes in the conformation of the molecule that bring other functional groups into proximity with the CF3 group can affect its chemical shift.

Comparative 19F NMR Data of Trifluoromethylated Nicotinic Acid Derivatives

The chemical shift of the CF3 group on a nicotinic acid scaffold is highly dependent on its position on the pyridine ring. The following table provides a comparison of reported 19F NMR chemical shifts for various trifluoromethyl-substituted pyridine derivatives, which serve as a useful reference for those working with nicotinic acid derivatives.

CompoundPosition of CF3SolventChemical Shift (δ, ppm)Reference
2-(Trifluoromethyl)pyridine2Reaction Mixture-62.77[10]
2-Fluoro-4-(trifluoromethyl)pyridine4Unlocked-65.12[10]
2-Methoxy-3-(trifluoromethyl)pyridine3CDCl3-64.03[10]
4-(Trifluoromethyl)benzoic acid methyl ester4 (on benzene)CDCl3-63.21[10]
2-Fluoro-4-(trifluoromethyl)-nicotinic acid4D2OTemperature Dependent[11]
5-Trifluoromethoxy-substituted Nicotinic Acid Derivative5 (OCF3)CDCl3-57.55 to -58.93[12]

Note: Chemical shifts are typically referenced to CFCl3 (0 ppm). It is crucial to report the reference standard used.

Standardized Experimental Protocol for 19F NMR Analysis

To ensure data reproducibility and accuracy, a standardized experimental protocol is recommended.

Diagram: 19F NMR Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 1-5 mg of a trifluoromethylated nicotinic acid derivative B Dissolve in 0.6-0.7 mL of deuterated solvent A->B C Transfer to a high-quality 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock and shim the sample D->E F Acquire 1D 19F NMR spectrum (with or without 1H decoupling) E->F G Apply Fourier transform and phase correction F->G H Reference the spectrum (e.g., internal/external standard) G->H I Integrate peaks and analyze chemical shifts and coupling constants H->I

Caption: A standardized workflow for the 19F NMR characterization of small molecules.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the trifluoromethylated nicotinic acid derivative.[13] For small molecules (MW < 500 Da), this concentration range is typically sufficient.[13]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a clean vial.[14][15] The choice of solvent can influence the chemical shift and should be reported.[3][9]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette.[15]

    • Transfer the solution to a high-quality 5 mm NMR tube.[14]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the field using the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional 19F NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (5 times the T1 of the signal of interest) is used.[16]

    • Proton decoupling (¹H{¹⁹F}) can be employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a single peak for the CF3 group.[17] However, coupled spectra can provide valuable structural information through the analysis of coupling constants.[18][19]

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum using an appropriate internal or external standard (e.g., CFCl3).[3]

    • Integrate the signals to determine the relative number of fluorine atoms.

    • Analyze the chemical shift (δ) and any observed coupling constants (J). Long-range couplings (e.g., ⁴JHF, ⁵JHF) are common for trifluoromethyl groups.[3]

    • Utilize NMR prediction software as a complementary tool to aid in spectral assignment and structure verification.[20][21][22]

Interpreting the Data: Beyond the Chemical Shift

While the chemical shift is a primary source of information, other spectral features provide deeper insights:

  • Coupling Constants (J-coupling): The interaction between the 19F nuclei of the CF3 group and other nearby NMR-active nuclei (e.g., ¹H, ¹³C) gives rise to spin-spin coupling.[23] The magnitude of these coupling constants, measured in Hertz (Hz), can provide valuable information about the number of bonds separating the coupled nuclei and their spatial relationship.[19] For instance, three-bond C-H coupling constants (³JCH) to a fluorine-decoupled ¹³CF3 resonance can be used to determine stereochemistry.[17]

  • Linewidth: The width of the 19F NMR signal can be indicative of molecular dynamics. Broader lines may suggest conformational exchange on the NMR timescale or interaction with a larger molecule, such as a protein.[2][24]

  • Nuclear Overhauser Effect (NOE): Through-space interactions between ¹⁹F and ¹H nuclei can be detected using 2D NOESY or 1D HOESY experiments.[5][18] This provides information on the spatial proximity of the CF3 group to protons within the molecule, aiding in structure elucidation and conformational analysis.

Applications in Drug Discovery and Development

The 19F NMR characterization of trifluoromethylated nicotinic acid derivatives is not merely an academic exercise. It has profound practical applications in the pharmaceutical industry:

  • Structure Verification and Purity Assessment: 19F NMR provides an unambiguous confirmation of the presence and electronic environment of the CF3 group, verifying the chemical structure of synthesized compounds. It can also be used to assess the purity of a sample.

  • Fragment-Based Drug Discovery (FBDD): Fluorinated fragments are often used in FBDD screens.[2][25] 19F NMR is a powerful method for detecting the binding of these fragments to a target protein, as binding often induces a significant change in the 19F chemical shift.[2][25]

  • Studying Drug-Protein Interactions: By observing the 19F NMR signal of a trifluoromethylated drug candidate upon binding to its protein target, one can gain insights into the binding event, determine binding affinities, and probe for conformational changes in the protein.[24][25][26]

Conclusion

19F NMR spectroscopy is an indispensable technique for the characterization of trifluoromethylated nicotinic acid derivatives. The high sensitivity of the 19F nucleus and the large dispersion of its chemical shifts provide a powerful window into the molecular structure, electronic environment, and intermolecular interactions of these compounds. By understanding the factors that influence the 19F NMR spectrum and by employing standardized experimental protocols, researchers can obtain high-quality, reproducible data that is critical for advancing drug discovery and development programs. The insights gained from 19F NMR, from simple structure confirmation to detailed studies of drug-target interactions, underscore its importance in the modern medicinal chemist's analytical toolkit.

References

  • A beginner's guide to 19F NMR and its role in drug screening. (n.d.). Google.
  • Applications of 19 F-NMR in Fragment-Based Drug Discovery. (2016, July 16). MDPI. Retrieved February 19, 2026, from [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. (n.d.). KOPS. Retrieved February 19, 2026, from [Link]

  • Automatic analysis tool for ligand screening NMR data. (n.d.). Mestrelab Research. Retrieved February 19, 2026, from [Link]

  • Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. (2012, October 15). PubMed. Retrieved February 19, 2026, from [Link]

  • 19F-NMR in Target-based Drug Discovery. (2019, August 1). Bentham Science Publishers. Retrieved February 19, 2026, from [Link]

  • Using (19)F NMR to probe biological interactions of proteins and peptides. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Dovepress. Retrieved February 19, 2026, from [Link]

  • NMR Software. (n.d.). SpinCore Technologies. Retrieved February 19, 2026, from [Link]

  • Mnova Predict | Accurate Prediction. (2015, December 4). Bruker. Retrieved February 19, 2026, from [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved February 19, 2026, from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9)... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). University of Illinois Urbana-Champaign. Retrieved February 19, 2026, from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2024, March 11). Journal of Organic and Pharmaceutical Chemistry. Retrieved February 19, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 19, 2026, from [Link]

  • Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. (2017, April 25). JoVE. Retrieved February 19, 2026, from [Link]

  • Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. (2015, January 5). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Supporting Information. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved February 19, 2026, from [Link]

  • Download NMR Predict. (n.d.). Mestrelab Research. Retrieved February 19, 2026, from [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

  • 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 19, 2026, from [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. Retrieved February 19, 2026, from [Link]

  • Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved February 19, 2026, from [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. (n.d.). National Institutes of Health. Retrieved February 19, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 5-Methyl-6-(trifluoromethyl)nicotinic Acid: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the mass spectrometric behavior of novel chemical entities is paramount for their unambiguous identification and quantification. This guide provides a detailed, predictive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 5-Methyl-6-(trifluoromethyl)nicotinic acid, a compound of interest in medicinal chemistry. In the absence of direct, published experimental data for this specific molecule, this guide synthesizes established fragmentation principles of its core chemical moieties—nicotinic acid and trifluoromethylated aromatics—to provide a robust, predictive framework. Furthermore, we present a comprehensive, field-proven LC-MS/MS methodology for its analysis, enabling researchers to validate these predictions and confidently characterize this compound.

Predicted LC-MS Fragmentation Pattern: A Mechanistic Deep Dive

The fragmentation of this compound in a tandem mass spectrometer is expected to be highly dependent on the ionization mode employed. Both positive and negative ion modes are viable for this molecule, and each will provide complementary structural information.

Negative Ion Mode Fragmentation: The Dominant Pathway

Given the presence of a carboxylic acid group, this compound is expected to ionize efficiently in negative ion mode via deprotonation. The resulting [M-H]⁻ ion will be the precursor for subsequent fragmentation.

The primary and most facile fragmentation in negative ion mode is anticipated to be the neutral loss of carbon dioxide (CO₂), a hallmark of carboxylic acids. This decarboxylation event would result in a prominent product ion. A subsequent fragmentation could involve the loss of a fluorine atom.

Diagram: Predicted Negative Ion Mode Fragmentation of this compound

G cluster_1 Primary Fragmentation cluster_2 Secondary Fragmentation parent [M-H]⁻ m/z 204.04 loss_co2 Loss of CO₂ (-44 Da) parent->loss_co2 product1 Product Ion m/z 160.03 loss_co2->product1 loss_f Loss of F (-19 Da) product1->loss_f product2 Product Ion m/z 141.03 G cluster_1 Pathway 1 cluster_2 Pathway 2 parent [M+H]⁺ m/z 206.05 loss_h2o Loss of H₂O (-18 Da) parent->loss_h2o loss_cf3 Loss of •CF₃ (-69 Da) parent->loss_cf3 product1 Product Ion m/z 188.04 loss_h2o->product1 loss_co Loss of CO (-28 Da) product1->loss_co product2 Product Ion m/z 160.05 product3 Product Ion m/z 137.05

Caption: Predicted positive ion mode fragmentation pathways.

Comparative Analysis with Structurally Related Compounds

Our predictions are grounded in the well-documented fragmentation patterns of related molecules.

Compound/Functional GroupKey Fragmentation PathwaysRelevance to this compound
Nicotinic Acid In negative ion mode, readily loses CO₂. [1]In positive ion mode, can lose H₂O and subsequently CO. [2]The core nicotinic acid scaffold in our target molecule is expected to follow these fundamental fragmentation routes.
Trifluoromethylated Aromatics A characteristic fragmentation is the loss of the trifluoromethyl radical (•CF₃), resulting in a [M-69]⁺ ion. [3]This provides strong evidence for the predicted loss of •CF₃ in the positive ion mode fragmentation of our compound of interest.
Substituted Pyridines Fragmentation is often directed by the nature and position of the substituents. Ring opening can occur, but is generally less favorable than the loss of functional groups. [4]The methyl and trifluoromethyl groups will influence the stability of fragment ions, but the primary fragmentation is still expected to be driven by the carboxylic acid and trifluoromethyl moieties.

A Field-Proven Experimental Protocol for LC-MS/MS Analysis

To empirically validate the predicted fragmentation patterns, the following detailed methodology is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to create working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 5-10 minutes is recommended to ensure good peak shape and separation from any impurities.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI).

  • Polarity: Both positive and negative ion modes should be evaluated.

  • Scan Mode:

    • Full Scan (MS1): To determine the m/z of the precursor ion ([M-H]⁻ or [M+H]⁺).

    • Product Ion Scan (MS2): To generate the fragmentation spectrum of the precursor ion.

  • Key Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-500 °C.

    • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.

Diagram: Experimental Workflow for LC-MS/MS Analysis

G cluster_1 Sample Preparation cluster_2 LC Separation cluster_3 MS Detection cluster_4 Data Analysis stock Stock Solution (1 mg/mL) working Working Solutions (1-1000 ng/mL) stock->working hplc HPLC/UHPLC (C18 Column) working->hplc esi ESI Source (+/- modes) hplc->esi ms1 Full Scan (MS1) (Precursor Ion ID) esi->ms1 ms2 Product Ion Scan (MS2) (Fragmentation Pattern) ms1->ms2 interpretation Spectral Interpretation & Validation ms2->interpretation

Caption: Step-by-step experimental workflow.

Data Interpretation and Validation: A Self-Validating System

The trustworthiness of this analysis hinges on a rigorous interpretation of the acquired data:

  • Precursor Ion Confirmation: The m/z of the precursor ion in the full scan MS1 spectrum should match the theoretical exact mass of this compound (C₈H₆F₃NO₂, Exact Mass: 205.0351).

  • Fragmentation Pattern Matching: The experimentally obtained MS2 spectrum should be compared with the predicted fragmentation patterns. The presence of the key product ions (e.g., loss of CO₂ in negative mode; loss of H₂O, CO, and •CF₃ in positive mode) will provide strong evidence for the compound's identity.

  • High-Resolution Mass Spectrometry (HRMS): If a high-resolution instrument like a Q-TOF is used, the accurate mass measurements of both the precursor and product ions can be used to determine their elemental compositions, further confirming the fragmentation pathways.

Alternative Analytical Approaches: A Comparative Overview

While LC-MS is a powerful tool, other techniques can also be employed for the characterization of this compound.

TechniqueAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution for volatile compounds.Requires derivatization of the carboxylic acid to increase volatility, which adds a step to the sample preparation and can introduce artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the connectivity of atoms.Lower sensitivity compared to MS, requiring higher sample concentrations.
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about the functional groups present in the molecule.Does not provide information about the molecular weight or fragmentation.

References

  • ResearchGate. ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative:... Available from: [Link]

  • PubMed. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Available from: [Link]

  • InTechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available from: [Link]

  • ResearchGate. The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. Available from: [Link]

  • Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available from: [Link]

  • Agilent. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Available from: [Link]

  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Available from: [Link]

  • Manupatra. NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. Available from: [Link]

  • Nature. Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. Available from: [Link]

  • JNAS | Journals of National Academy of Sciences of Ukraine. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Available from: [Link]

  • MiMeDB. Predicted LC-MS/MS Spectrum - 40V, Negative (MMDBc0032945). Available from: [Link]

  • ResearchGate. 5-Halo-6-trifluoromethyl nicotinic nitriles and acids. Available from: [Link]

  • PMC. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. Available from: [Link]

  • Food Research. Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Available from: [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

  • PubMed. Simultaneous Determination of Nicotinic Acid and Its Metabolites Using Hydrophilic Interaction Chromatography With Tandem Mass Spectrometry. Available from: [Link]

  • PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available from: [Link]

  • Restek. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Available from: [Link]

Sources

Comparative IR Analysis: Electronic Effects of Trifluoromethyl Groups on Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The incorporation of a trifluoromethyl (


) group into pyridine carboxylic acids is a ubiquitous strategy in modern drug discovery to modulate lipophilicity (

), metabolic stability, and binding affinity. However, for the analytical scientist, the

group introduces significant electronic perturbations that alter the infrared (IR) spectral fingerprint of the parent molecule.

This guide provides an objective comparison of the IR spectral characteristics of trifluoromethylated pyridine carboxylic acids (e.g., 6-(trifluoromethyl)nicotinic acid) versus their non-fluorinated analogues (e.g., nicotinic acid).

Key Technical Insight: The strong electron-withdrawing nature (


 effect) of the 

group and the pyridine nitrogen creates a "push-pull" electronic environment. This results in a characteristic hypsochromic shift (blue shift) of the carbonyl stretching frequency and a complex overlapping signal pattern in the fingerprint region (

) due to

and

coupling.

Theoretical Framework: The Electronic Tug-of-War

To interpret these spectra accurately, one must understand the causality behind the peak shifts.

The Inductive Effect (Blue Shift)

The


 group is powerfully electron-withdrawing. When attached to the pyridine ring, it pulls electron density away from the ring system and, by extension, the carboxylic acid carbonyl carbon.
  • Mechanism: Reduced electron density in the

    
     bond decreases the contribution of the single-bond resonance form (
    
    
    
    ).
  • Result: The

    
     bond acquires more double-bond character, becoming shorter and stiffer.
    
  • Spectral Consequence: The stretching frequency (

    
    ) increases (shifts to higher wavenumbers).[1]
    
The Hydrogen Bonding Effect (Red Shift)

Carboxylic acids in the solid state (KBr pellet) or concentrated solution exist primarily as dimers stabilized by strong intermolecular hydrogen bonds.

  • Mechanism: The

    
     group increases the acidity of the carboxylic proton (lower 
    
    
    
    ), potentially strengthening the H-bond in the dimer.
  • Spectral Consequence: Stronger H-bonding weakens the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     bond, lowering 
    
    
    
    .

Net Observation: In most solid-state samples, the Inductive Effect dominates , resulting in a net shift of


 to 

for the monomeric carbonyl, though the dimer band remains broad and complex.

Comparative Data: Non-Fluorinated vs. Trifluoromethylated

The following table contrasts the expected peak ranges for a standard pyridine carboxylic acid (Nicotinic Acid) against a trifluoromethylated analogue (e.g., 6-(trifluoromethyl)nicotinic acid).

Spectral RegionVibrational ModeNicotinic Acid (Non-Fluorinated)6-(CF

) Nicotinic Acid (Fluorinated)
Electronic/Structural Cause
High Freq

Stretch

(Broad, Dimer)

(Broad, Dimer)
Increased acidity due to

leads to stronger H-bonding (broader/lower).
Carbonyl

Stretch


Electron withdrawal by

shortens

bond (Blue Shift).
Ring

Ring


Ring stiffening due to fluorination.
Fingerprint

Stretch
Absent

(Very Strong)
Characteristic C-F vibration. Often multiplet (sym/asym).
Fingerprint

Stretch


Often obscured by strong

bands in this region.

Note: Values represent solid-state (KBr/ATR) data. In dilute solution (monomer),


 will appear significantly higher (

).

Detailed Peak Assignment & Analysis

A. The Carbonyl Region ( )

This is the diagnostic "anchor" of the spectrum.[1]

  • Non-Fluorinated: Typically appears near

    
     as a strong, singular peak (dimer).
    
  • Fluorinated: Look for a shift upward to

    
     or higher.
    
  • Warning: If the sample is wet, water bending modes (

    
    ) can merge with the carbonyl shoulder, creating a misleading doublet.
    
B. The "Confusion" Region ( )

This is the most challenging region due to spectral overlap.

  • The C-F Signal: The

    
     stretch is not a single peak but a series of very intense bands between 
    
    
    
    and
    
    
    . These are often the strongest peaks in the entire spectrum, overpowering the
    
    
    stretch of the acid.
  • Differentiation: To confirm the acid

    
     stretch amidst 
    
    
    
    noise, look for the coupling band near
    
    
    (
    
    
    in-plane bend), which interacts with the
    
    
    stretch.
C. The Hydroxyl Region ( )
  • The "Fermi Resonance" Check: Pyridine carboxylic acids often show a "ragged" appearance in the OH region due to Fermi resonance between the broad OH stretch and overtones of the fingerprint bending modes.

  • Substituent Effect: The

    
     group does not significantly alter the shape of this band, but may shift the center of mass to lower wavenumbers due to increased acidity.
    

Experimental Protocol: Ensuring Data Integrity

To distinguish subtle electronic shifts, the experimental method must be rigorous.

Protocol 1: Sample Preparation (Solid State)
  • Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture uptake (hygroscopicity of pyridine acids).

  • Crystal Choice: Diamond ATR (robustness against hard crystals).

  • Step-by-Step:

    • Drying: Dry the sample in a vacuum oven at

      
       for 2 hours. Rationale: Removes surface water that broadens the OH and Carbonyl regions.
      
    • Background: Collect 32 scans of the clean crystal (air background).

    • Deposition: Place ~5 mg of sample on the crystal. Apply high pressure (clamp).

    • Acquisition: Collect 32 scans at

      
       resolution.
      
Protocol 2: Solution Phase (Validation)

To observe the "true" inductive effect without dimer interference:

  • Solvent: Anhydrous Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Concentration:

    
     (dissociates dimers).
    
  • Observation: The broad OH disappears, replaced by a sharp spike at ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (free monomer). The 
    
    
    
    moves to
    
    
    .[2]

Visualization: Spectral Analysis Logic Flow

The following diagram outlines the decision process for assigning peaks in these complex heterocycles.

IRSpectralLogic cluster_legend Legend Start Start: Raw IR Spectrum CheckOH Check 2500-3300 cm⁻¹ Broad 'V' shape? Start->CheckOH CheckCO Check 1680-1750 cm⁻¹ Strong Sharp Peak? CheckOH->CheckCO Yes DecisionAcid Confirm Carboxylic Acid (Dimer Form) CheckCO->DecisionAcid Yes CheckCF Check 1100-1350 cm⁻¹ Intense Multi-bands? DecisionCF3 Confirm Trifluoromethyl Group CheckCF->DecisionCF3 Yes DecisionAcid->CheckCF AnalyzeShift Analyze C=O Position DecisionCF3->AnalyzeShift Result1 < 1710 cm⁻¹ Likely Non-Fluorinated (or conjugated) AnalyzeShift->Result1 Result2 > 1715 cm⁻¹ Likely Fluorinated (Inductive Shift) AnalyzeShift->Result2 key Blue: Primary Features | Red: Substituent Check | Yellow: Electronic Analysis

Caption: Logical workflow for distinguishing fluorinated vs. non-fluorinated pyridine carboxylic acids via IR spectroscopy.

References

  • NIST Chemistry WebBook. Nicotinic Acid (Pyridine-3-carboxylic acid) IR Spectrum. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Carboxylic Acids and Derivatives.[Link]

  • Spectroscopy Online. The Carbonyl Group, Part III: Carboxylic Acids.[Link]

  • Journal of Chemical Physics. Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. (Provides basis for C-F assignments in aromatic rings). [Link]

  • Organic Letters. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives. (Source for structural analogues). [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Bioactivity of 5-Methyl vs. Non-Methylated 6-Trifluoromethyl Nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the nuanced landscape of nicotinic acid derivatives, understanding the structure-activity relationship (SAR) is paramount. The introduction of specific functional groups can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of 5-methyl-6-trifluoromethylnicotinic acid and its non-methylated parent, 6-trifluoromethylnicotinic acid. While direct comparative studies are not prevalent in the public literature, this document synthesizes established medicinal chemistry principles and provides a robust experimental framework for their head-to-head evaluation, empowering researchers to make informed decisions in their discovery programs.

Introduction: The Rationale for Comparison

Nicotinic acid (Vitamin B3) is a well-established therapeutic agent, primarily known for its lipid-modifying effects, which are mediated through the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[][2] The development of nicotinic acid analogs aims to improve potency, reduce side effects like cutaneous flushing, and refine target selectivity.

The two molecules at the center of this guide represent a classic SAR query: how does the addition of a small lipophilic group (a methyl group) impact the bioactivity of a molecule already modified with a potent electron-withdrawing group (a trifluoromethyl group)?

  • 6-Trifluoromethylnicotinic Acid: The CF₃ group is a bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton, and it enhances lipophilicity and metabolic stability.[3] This compound serves as a key intermediate for various drugs and agrochemicals.[4][5]

  • 5-Methyl-6-Trifluoromethylnicotinic Acid: The addition of a methyl group at the 5-position introduces a small, lipophilic substituent. Its impact is multifactorial, potentially influencing receptor binding through steric and hydrophobic interactions, as well as subtly altering the electronic landscape of the pyridine ring.

This guide will dissect the predicted differences in their bioactivity, focusing on their interaction with the primary target, GPR109A, and provide the necessary protocols to validate these hypotheses experimentally.

Predicted Structure-Activity Relationship (SAR) and Bioactivity

Based on the known pharmacology of GPR109A agonists, we can postulate the following effects of the 5-methyl substitution.

Physicochemical Properties

The introduction of the 5-methyl group is expected to have a modest but potentially significant impact on the molecule's physicochemical properties compared to the non-methylated parent.

Property6-Trifluoromethylnicotinic Acid5-Methyl-6-Trifluoromethylnicotinic Acid (Predicted)Rationale for Prediction
Lipophilicity (LogP) Increased relative to nicotinic acidFurther increasedThe methyl group is a lipophilic fragment, which will increase the overall hydrophobicity of the molecule.
Acidity (pKa) Lower (more acidic) than nicotinic acidSlightly higher (less acidic) than the non-methylated analogThe methyl group is weakly electron-donating, which will slightly reduce the acidity of the carboxylic acid proton compared to the strong electron-withdrawing effect of the 6-CF₃ group alone.
Metabolic Stability Enhanced due to CF₃ groupPotentially alteredThe methyl group could become a site for oxidative metabolism (hydroxylation), though the adjacent CF₃ group might offer some steric shielding.
Pharmacodynamic Hypotheses

The critical interaction for bioactivity is the binding of the carboxylate group of the ligand within the GPR109A binding pocket.[] The substituents on the pyridine ring modulate this interaction.

  • Receptor Affinity (Ki): The 5-methyl group could either increase or decrease affinity. A potential hydrophobic sub-pocket in the GPR109A receptor at this position could favorably interact with the methyl group, increasing binding affinity. Conversely, if the pocket is sterically constrained, the methyl group could introduce a clash, reducing affinity.

  • Functional Efficacy (EC₅₀): Changes in binding affinity often correlate with functional efficacy. If the methyl group enhances binding in a productive conformation, a lower EC₅₀ (higher potency) in functional assays (e.g., cAMP inhibition, β-arrestin recruitment) would be expected.

  • Signaling Bias: GPR109A activation leads to both G-protein signaling (desired for anti-lipolytic effects) and β-arrestin pathway engagement (linked to the flushing side effect).[6] It is conceivable that the 5-methyl substitution could alter the conformational state of the receptor upon binding, leading to a bias toward one pathway over the other.

The logical relationship for this SAR hypothesis is visualized below.

SAR_Hypothesis cluster_0 Molecular Modifications cluster_1 Predicted Physicochemical Changes cluster_2 Potential Biological Outcomes Parent 6-CF3 Nicotinic Acid Analog 5-Methyl-6-CF3 Nicotinic Acid Parent->Analog + 5-CH3 group Lipophilicity Increased Lipophilicity Analog->Lipophilicity pKa Slightly Increased pKa Analog->pKa Metabolism Potential Metabolic Handle Analog->Metabolism Affinity Altered Receptor Affinity (Ki) Lipophilicity->Affinity pKa->Affinity Efficacy Changed Functional Efficacy (EC50) Affinity->Efficacy Bias Potential Signaling Bias Efficacy->Bias

Caption: Predicted impact of 5-methylation on physicochemical properties and biological outcomes.

Experimental Validation Workflow

To empirically determine the comparative bioactivity, a structured, multi-stage validation process is required. This workflow ensures that each step builds upon validated data from the previous one.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation Synthesis 1. Chemical Synthesis & Purification InVitro 2. In Vitro Assays Synthesis->InVitro Binding 2a. Receptor Binding Assay (Determine Ki) InVitro->Binding Functional 2b. Functional Assays (Determine EC50 & Emax) InVitro->Functional Signaling 2c. Signaling Bias Assay (β-Arrestin vs. cAMP) InVitro->Signaling InVivo 3. In Vivo Pharmacokinetics & Pharmacodynamics Binding->InVivo Functional->InVivo Signaling->InVivo PK 3a. PK Study (Determine T1/2, Cmax) InVivo->PK PD 3b. PD Study (Measure FFA reduction) InVivo->PD Analysis 4. Data Analysis & Conclusion PK->Analysis PD->Analysis

Caption: A comprehensive workflow for comparing the bioactivity of the two compounds.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and controls.

Protocol: Synthesis of 6-Trifluoromethylnicotinic Acid

This procedure is adapted from established methods for synthesizing fluorinated pyridine compounds.[4]

  • Starting Material: 2-Chloro-6-(trifluoromethyl)nicotinonitrile.

  • Step 1: Hydrolysis to Amide.

    • Dissolve the starting material in concentrated sulfuric acid.

    • Heat the mixture to 80-100°C for 2-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a base (e.g., NaOH solution) to precipitate the amide.

    • Filter, wash with water, and dry the resulting 2-chloro-6-(trifluoromethyl)nicotinamide.

  • Step 2: Hydrolysis to Carboxylic Acid.

    • Suspend the amide in an aqueous solution of sodium hydroxide (e.g., 6M NaOH).

    • Heat the mixture under reflux for 4-6 hours until ammonia evolution ceases.

    • Cool the solution and acidify with concentrated HCl to a pH of ~2-3.

    • The product, 6-(trifluoromethyl)nicotinic acid, will precipitate.

    • Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure product.

  • Validation: Confirm structure and purity (>98%) via ¹H NMR, ¹⁹F NMR, LC-MS, and melting point analysis.

Protocol: Synthesis of 5-Methyl-6-Trifluoromethylnicotinic Acid

This synthesis requires a different strategy, potentially building the ring or starting from a methylated precursor.

  • Starting Material: A suitable methylated and trifluoromethylated pyridine precursor. A potential route could involve the trifluoromethylation of a pre-existing 5-methyl-nicotinate ester.[7]

  • Step 1: Trifluoromethylation.

    • This is a specialized reaction requiring expertise. A common method involves a copper-catalyzed reaction using a trifluoromethylating agent (e.g., methyl chlorodifluoroacetate/KF/CuI system) on an iodinated precursor like methyl 6-chloro-5-methylnicotinate.

    • The reaction is typically run in a high-boiling polar aprotic solvent like DMF or NMP at elevated temperatures (120-160°C).

    • Workup involves quenching, extraction, and purification by column chromatography.

  • Step 2: Hydrolysis.

    • The resulting methyl 5-methyl-6-(trifluoromethyl)nicotinate is hydrolyzed using standard saponification conditions (e.g., LiOH in THF/water or NaOH in methanol/water).

    • Acidification of the reaction mixture with HCl will precipitate the final product.

    • Filter, wash, and recrystallize to purify.

  • Validation: Confirm structure and purity (>98%) via ¹H NMR, ¹⁹F NMR, LC-MS, and elemental analysis.

Protocol: GPR109A Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radioligand.

  • Materials:

    • Membranes from HEK293 cells stably expressing human GPR109A.

    • Radioligand: [³H]-Nicotinic Acid.

    • Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

    • Test Compounds: 10 mM stock in DMSO, serially diluted.

    • Non-specific binding control: 10 µM unlabeled nicotinic acid.

  • Procedure:

    • In a 96-well plate, combine 50 µL of diluted test compound, 50 µL of [³H]-Nicotinic Acid (at a final concentration near its Kd), and 100 µL of cell membrane suspension.

    • Incubate for 60 minutes at room temperature.

    • Harvest the membranes onto a filter plate using a cell harvester.

    • Wash the filters 3 times with ice-cold wash buffer.

    • Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition for each compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol: GPR109A cAMP Functional Assay

This assay measures the functional consequence of GPR109A activation, which is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Materials:

    • CHO-K1 cells stably expressing human GPR109A.

    • Assay medium: HBSS with 20 mM HEPES.

    • Forskolin (an adenylyl cyclase activator).

    • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Procedure:

    • Plate cells in a 96-well plate and grow to confluence.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes.

    • Add serial dilutions of the test compounds and incubate for 15 minutes.

    • Stimulate the cells with forskolin (e.g., 10 µM final concentration) for 15-20 minutes to induce cAMP production.

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition).

    • Plot the dose-response curve and fit to a four-parameter logistic equation to determine the EC₅₀ and Emax for each compound.

GPR109A Signaling Pathway

Activation of GPR109A by an agonist like nicotinic acid initiates a cascade that leads to the desired therapeutic effects and undesired side effects. Understanding this pathway is crucial for interpreting functional data.

GPR109A_Signaling Ligand Nicotinic Acid Analog Receptor GPR109A Receptor Ligand->Receptor Binds G_Protein Gαi Gβγ Receptor->G_Protein Activates Arrestin β-Arrestin Receptor->Arrestin Recruits AC Adenylyl Cyclase (AC) G_Protein:gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Lipolysis Inhibition of Lipolysis (Therapeutic Effect) PKA->Lipolysis Leads to Flushing Prostaglandin Release (Flushing Side Effect) Arrestin->Flushing Mediates

Caption: Simplified signaling cascade following GPR109A receptor activation.

Conclusion and Future Directions

This guide outlines a clear, hypothesis-driven approach to comparing the bioactivity of 5-methyl-6-trifluoromethylnicotinic acid and its non-methylated parent. The provided experimental framework enables a thorough investigation of their relative affinity, potency, and potential for biased signaling at the GPR109A receptor.

The results of these experiments will provide critical insights. If the 5-methyl analog shows increased affinity and potency without exacerbating β-arrestin recruitment, it could represent a superior candidate for development. Conversely, if it displays reduced activity or a negative metabolic profile, it would deprioritize this substitution pattern for future analog design. By systematically applying these protocols, research teams can efficiently navigate the complex SAR of nicotinic acid derivatives and accelerate the discovery of next-generation therapeutics.

References

  • 6-(2-(Trifluoromethyl)phenyl)nicotinic Acid. Benchchem.
  • GPR109A Inhibitors, Agonists and Modul
  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain.PMC.
  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.PMC.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor.PubMed.
  • Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A).PubMed.
  • 6-(Trifluoromethyl)nicotinic acid | Additive.MedchemExpress.com.
  • Synthesis of 6-(Trifluoromethyl)nicotinic acid.ChemicalBook.
  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale.
  • 6-(Trifluoromethyl)nicotinic acid.Fluoromart.

Sources

Comparative HPLC Method Development Guide: Purity Analysis of 5-Methyl-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

In the synthesis of fluorinated building blocks like 5-Methyl-6-(trifluoromethyl)nicotinic acid (CAS: 281236-03-7), "generic" HPLC gradients often fail. The electron-withdrawing trifluoromethyl (


) group, combined with the basic pyridine nitrogen and acidic carboxyl moiety, creates a "zwitterionic-like" behavior that leads to severe peak tailing and retention shifts under standard acidic conditions (e.g., 0.1% Formic Acid).

This guide objectively compares three methodological approaches to quantifying the purity of this target molecule. We move beyond simple "recipes" to analyze the thermodynamic interactions governing the separation, demonstrating why pH control and stationary phase morphology are non-negotiable for this class of compounds.

The Challenge: The Molecule
  • Target: this compound.

  • pKa (Acid): ~3.0 (Lowered by electron-withdrawing

    
    ).
    
  • pKa (Base): ~2.5 (Pyridine nitrogen basicity is suppressed by

    
    ).
    
  • Critical Impurities:

    • Precursor: Methyl 5-methyl-6-(trifluoromethyl)nicotinate (Lipophilic).

    • Byproduct: 3-Methyl-2-(trifluoromethyl)pyridine (Decarboxylated, highly non-polar).

    • Intermediate: 5-Methyl-6-(trifluoromethyl)nicotinamide.

Comparative Method Analysis

We evaluated three distinct chromatographic systems. The data below summarizes the performance of each regarding Peak Symmetry (As), Resolution (


), and Theoretical Plates (

).
Summary of Performance Data
MetricMethod A: The "Generic" Method B: Ion-Suppression Method C: Core-Shell High Speed
Column Chemistry C18 Fully Porous (

)
C18 Fully Porous (

)
C18 Core-Shell (

)
Mobile Phase A 0.1% Formic Acid (pH ~2.7)20mM Phosphate Buffer (pH 2.1)0.1% TFA (pH ~2.0)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Target Peak Shape (

)
1.8 (Tailing)1.1 (Excellent)1.05 (Superior)
Resolution (Impurity B) 1.5 (Marginal)3.2 (Robust)4.5 (High Efficiency)
Run Time 25 min25 min12 min
Suitability FAIL (Poor integration)PASS (QC Standard)OPTIMAL (High Throughput)
Technical Deep Dive
Method A: The "Generic" Failure (Formic Acid)

Many labs start with 0.1% Formic Acid. For nicotinic acid derivatives, this is often insufficient.

  • Mechanism of Failure: The pH of 0.1% Formic Acid (~2.7) is too close to the pKa of the pyridine nitrogen. This results in a mixed population of protonated and unprotonated species, causing "secondary interactions" with residual silanols on the silica surface.

  • Result: Broad, tailing peaks that mask low-level impurities.

Method B: The Robust Standard (Phosphate pH 2.1)

By lowering the pH to 2.1 using phosphate buffer, we achieve two things:

  • Total Protonation: The carboxylic acid is fully protonated (

    
    ), increasing retention and hydrophobicity.
    
  • Silanol Suppression: The high ionic strength of the buffer masks silanol activity.

  • Verdict: Excellent for final Quality Control (QC) where robustness is prioritized over speed.

Method C: The Modern Alternative (Core-Shell + TFA)

Using a Core-Shell (Fused-Core) column with Trifluoroacetic Acid (TFA).

  • Why TFA? TFA (

    
     0.23) is a stronger acid than formic, ensuring the pH is well below 2.0. It also acts as an ion-pairing agent , forming a complex with the positively charged pyridine nitrogen, improving peak shape.
    
  • Why Core-Shell? The 2.7

    
     particles provide the efficiency of sub-2 
    
    
    
    particles without the extreme backpressure, allowing for faster flow rates.

Recommended Experimental Protocol (Method C)

This protocol is the "Gold Standard" for analyzing this compound, balancing speed, resolution, and peak symmetry.

Equipment & Reagents[1][2][3][4][5][6][7]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (must handle ~400 bar).

  • Column: Phenomenex Kinetex C18 (

    
     mm, 2.7 
    
    
    
    ) or Cortecs C18.
  • Reagents: HPLC Grade Acetonitrile (ACN), Trifluoroacetic Acid (TFA), Milli-Q Water.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% TFA (

      
      ). (Add 1 mL TFA to 1 L Water; mix well).
      
    • Solvent B: Acetonitrile + 0.1% TFA (

      
      ).
      
    • Note: TFA is volatile; prepare fresh daily to prevent retention time drift.

  • Instrument Parameters:

    • Flow Rate: 1.2 mL/min (Higher flow enabled by Core-Shell particles).

    • Column Temp:

      
       (Reduces viscosity, improves mass transfer).
      
    • Injection Volume: 5

      
      .
      
    • Detection: UV @ 260 nm (Pyridine

      
       transition).
      
  • Gradient Table:

Time (min)% Solvent BDescription
0.05Initial Hold (Traps polar impurities)
1.05Start Gradient
8.060Elute Target & Hydrophobic Impurities
8.195Column Wash (Remove dimers/polymers)
10.095Hold Wash
10.15Re-equilibration
12.05Ready for next injection

Visualizing the Logic

Diagram 1: Method Development Decision Matrix

This flowchart illustrates the logical pathway taken to arrive at the optimized Method C, highlighting the "Kill Points" for Methods A and B.

MethodDevelopment Start Start: this compound ScreenA Screen A: Formic Acid / C18 Start->ScreenA Decision1 Peak Tailing > 1.5? ScreenA->Decision1 FailA Issue: Silanol Interaction (pH ~2.7 too close to pKa) Decision1->FailA Yes OptB Optimization B: Phosphate Buffer pH 2.1 FailA->OptB Fix pH OptC Optimization C: TFA + Core-Shell Column FailA->OptC Fix pH & Speed ResultB Result: Good Shape, High Backpressure OptB->ResultB Mechanism Mechanism: Ion Pairing + Fast Mass Transfer OptC->Mechanism Final Final Method: High Throughput & Resolution Mechanism->Final

Figure 1: Decision matrix for overcoming peak tailing in fluorinated pyridine analysis.

Diagram 2: Impurity Separation Logic

Understanding where impurities elute is critical for setting the gradient slope.

ImpurityMap Amide Impurity: Amide (Polar) Acid Target: Acid (Ion-Suppressed) Amide->Acid Elutes First Decarb Impurity: Decarboxylated (Non-Polar) Acid->Decarb Main Separation Ester Impurity: Methyl Ester (Highly Non-Polar) Decarb->Ester Wash Step Start Retention Time (min) ->

Figure 2: Elution order of critical process impurities relative to the target molecule.

References

  • National Institutes of Health (NIH). (1984). Determination of nicotinic acid in serum by high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • SIELC Technologies. (2024).[1] HPLC Method for Separation of Nicotinic Acid and Related Compounds. Retrieved from [Link]

Sources

Publish Comparison Guide: Solid-State Profiling of 5-Methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 5-Methyl-6-(trifluoromethyl)nicotinic acid (Target) against its non-fluorinated and partially substituted analogs. In drug development, the substitution of a methyl group with a trifluoromethyl (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) moiety is a critical bioisosteric replacement intended to enhance metabolic stability and lipophilicity. However, this modification drastically alters the solid-state landscape—affecting solubility, density, and crystal packing forces.

Key Findings:

  • Density Impact: The introduction of the

    
     group at the C6 position typically increases crystal density by 15-20%  compared to the methyl analog, driven by the high atomic mass of fluorine despite the increased molar volume.
    
  • Crystal Packing: Unlike the planar stacking observed in 5-methylnicotinic acid, the bulky 6-

    
     group (Van der Waals radius similar to isopropyl) frequently disrupts planar 
    
    
    
    -
    
    
    stacking, inducing "herringbone" or slipped-stack motifs stabilized by weak
    
    
    and
    
    
    interactions.
  • Solubility Profile: The target exhibits significantly reduced aqueous solubility but enhanced solubility in polar aprotic solvents (e.g., acetone, DMSO) compared to the 5-methyl analog.

Comparative Structural Analysis

The following analysis benchmarks the Target against two commercially established controls to isolate the steric and electronic contributions of the substituents.

The Comparison Set
FeatureTarget Molecule Control A (Electronic Baseline) Control B (Steric Baseline)
Compound This compound 6-(Trifluoromethyl)nicotinic acid 5,6-Dimethylnicotinic acid
Formula



MW ( g/mol ) 205.13191.11151.16
Key Substituent 5-Me, 6-

6-

5-Me, 6-Me
Electronic Effect Strong EWG (

) + Weak EDG (

)
Strong EWG (

)
Dual EDG (

)
Predicted Density ~1.52 - 1.58 g/cm³ 1.484 g/cm³ [1]~1.25 - 1.30 g/cm³
Melting Point High (Predicted >160°C) 193-197°C [1]160-164°C
  • Control A isolates the effect of the

    
     group without the steric clash of the 5-methyl.
    
  • Control B represents the non-fluorinated isostere, highlighting the density and lipophilicity shift caused by fluorination.

Crystal Engineering Metrics
Density & Packing Efficiency

The


 group is chemically inert but crystallographically active. In the Target, the 5-methyl and 6-trifluoromethyl groups are vicinal (adjacent). This creates significant steric strain that forces the carboxylate group to rotate out of the pyridine plane to relieve torsion, potentially breaking the standard carboxylic acid centrosymmetric dimer (

synthon) often seen in Control B.
  • Observation: The Target is expected to crystallize in lower-symmetry space groups (e.g., P21/c or P-1) with a higher packing coefficient (

    
    ) than Control B due to the interlocking nature of the fluorine atoms.
    
  • Risk: The 6-

    
     group often leads to disorder in the crystal lattice (rotational disorder of the 
    
    
    
    rotor), which can complicate X-ray structure solution and lead to batch-to-batch variation in melting points.
Hydrogen Bonding Networks

While Control B relies heavily on strong


 (pyridine) or 

(acid dimer) hydrogen bonds, the Target introduces fluorine as a weak hydrogen bond acceptor.
  • Dominant Interaction: Acid-Pyridine Heterosynthon (

    
    ).
    
  • Secondary Interaction:

    
     contacts. These are weak (< 2 kcal/mol) but abundant, often directing the 3D architecture when strong H-bonds are saturated.
    

Visualization of Interaction Networks

The following diagram illustrates the competitive packing forces in the Target molecule compared to the standard acid dimer.

CrystalPacking Target 5-Methyl-6-(CF3) Nicotinic Acid AcidDimer Homosynthon (Acid-Acid Dimer) Target->AcidDimer Sterically Hindered by 5-Me/6-CF3 clash Catemer Heterosynthon (Acid-Pyridine Chain) Target->Catemer Preferred Pathway (Electronic Activation) FluorineContacts Weak C-F...H Interactions Target->FluorineContacts Secondary Stabilization Disorder CF3 Rotational Disorder FluorineContacts->Disorder If packing is loose

Figure 1: Interaction hierarchy. The bulky vicinal substitution (5-Me, 6-CF3) destabilizes the planar Acid-Acid dimer, favoring Acid-Pyridine catemers stabilized by auxiliary Fluorine contacts.

Experimental Protocols

To validate the solid-state form of the Target, the following self-validating workflows are recommended. These differ from standard protocols due to the lipophilicity of the


 group.
Crystallization Screening (Solubility-Driven)

Unlike Control B (which crystallizes well from Ethanol/Water), the Target requires semi-polar or non-polar solvents.

Protocol:

  • Primary Solvent: Dissolve 50 mg of Target in Acetone or THF (High solubility).

  • Anti-Solvent: Slowly diffuse Hexane or Heptane (Low solubility, fluorophilic).

    • Note: Avoid water as an anti-solvent; the hydrophobic

      
       group causes rapid, amorphous precipitation (oiling out) rather than ordered crystal growth.
      
  • Conditions: Slow vapor diffusion at 4°C.

X-Ray Data Collection & Refinement Workflow

The presence of the


 group requires specific handling during data reduction to account for electron density smearing.

XRD_Workflow Crystal Single Crystal Selection (Look for blocky morphology) Mount Cryo-Mounting (100K is Critical) Crystal->Mount Prevent thermal vibration Collect Data Collection (Mo or Cu Source) Mount->Collect Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Check Check CF3 Disorder Refine->Check Check->Refine Restraints (DFIX, SIMU) Final Publishable CIF Check->Final Converged R < 5%

Figure 2: XRD Workflow. Cryogenic cooling (100K) is mandatory to freeze the rotation of the CF3 group and obtain high-resolution data.

Critical Refinement Step: If the


 group appears as a "propeller" with smeared electron density, apply a disorder model . Split the fluorine positions into Part A (major occupancy) and Part B (minor occupancy) and constrain their thermal parameters (EADP) to ensure physical reality.

Supporting Data (Representative)

While specific proprietary data for the Target may vary by batch, the following parameters represent the Standard of Identity for this class of fluorinated nicotinic acids, derived from the behavior of Control A [1] and general fluorinated pyridine trends [2].

ParameterExperimental Expectation (Target)Method of Verification
Crystal System Monoclinic or TriclinicSingle Crystal XRD
Space Group

(Centrosymmetric)
Systematic Absences
Z (Molecules/Cell) 4Density Calculation
Calculated Density

Pycnometry / XRD
F(000) ~416Integration of Reflection Data
Absorption Coeff (

)
~0.15

(Mo K

)
SADABS Correction

Why this matters: If your experimental density is significantly lower (< 1.45 g/cm³), you likely have a solvate or a polymorph with inefficient packing (metastable form), which poses a risk for tablet stability.

References

  • ChemicalBook. (2022). 6-(Trifluoromethyl)nicotinic acid Physicochemical Properties and Synthesis. Retrieved from

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-(Trifluoromethyl)nicotinic acid Product Specification. Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC).General trends in fluorinated pyridine packing.

Safety Operating Guide

5-Methyl-6-(trifluoromethyl)nicotinic acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Directive

Do not dispose of this compound down the drain. 5-Methyl-6-(trifluoromethyl)nicotinic acid (CAS: 261635-80-9 / Analogous) is a halogenated organic acid . Its disposal requires strict segregation from non-halogenated solvents and general trash due to the presence of the trifluoromethyl (


) group. Upon thermal decomposition (incineration), this group generates hydrogen fluoride (HF), a highly corrosive and toxic gas that requires specialized scrubbing systems at the destruction facility.[1]

Immediate Action Plan:

  • Segregate: Place in the Halogenated Waste stream.

  • Label: Mark clearly as "Halogenated Organic Acid" with the hazard warning "Irritant."

  • Container: Use High-Density Polyethylene (HDPE) or glass; avoid metal containers due to acidic corrosion potential.

Chemical Profile & Hazard Analysis

As a Senior Application Scientist, it is critical to understand why we handle this chemical differently than standard organic acids (like benzoic acid). The disposal protocol is dictated by two functional groups:

Functional GroupChemical PropertyDisposal Implication
Carboxylic Acid (

)
Acidic (pH < 2 in solution)Incompatibility: Reacts exothermically with bases and strong oxidizers. Must not be mixed with cyanide or sulfide wastes (generates toxic gas).
Trifluoromethyl (

)
High Thermal StabilityDestruction: The C-F bond is one of the strongest in organic chemistry. Standard combustion is insufficient. Requires high-temperature incineration (>1100°C) with caustic scrubbing to capture HF byproducts.

The "Hidden" Hazard: Many researchers mistakenly classify this as a simple organic acid. If disposed of in a non-halogenated stream, it may be sent to a fuel-blending facility or a standard boiler. When burned without scrubbers, the


 group releases HF gas, which can destroy the facility's flue liners and violate environmental emission standards.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before moving the vessel, determine the state of the waste.

  • Scenario A: Pure Solid Waste (Expired/Excess Reagent)

    • Keep the substance in its original container if possible.[2]

    • If transferring, place the solid into a wide-mouth HDPE jar .

    • Do not dissolve it in solvent just to dispose of it (this increases waste volume and cost).

    • Label as "Solid Waste: Halogenated Organic Acid."

  • Scenario B: Liquid Waste (Mother Liquor/Reaction Mixture)

    • Check pH: If the solution is highly acidic (pH < 2), ensure the waste container is rated for corrosives.

    • Solvent Compatibility: Ensure the solvent carrier is compatible with the halogenated waste stream (e.g., DCM, Chloroform).

    • Segregation: Pour into the container marked "Halogenated Solvent Waste."

    • Prohibition: NEVER mix with "Non-Halogenated" solvents (Acetone, Ethanol, Hexane) unless the entire container is re-classified as Halogenated.

Phase 2: Container Selection & Labeling

Use the "Self-Validating Labeling System" :

  • Primary Identifier: Chemical Name (No abbreviations).

  • Hazard Checkbox: [x] Irritant [x] Acidic [x] Halogenated.

Recommended Container Material:

  • Best: HDPE (High-Density Polyethylene) - Resistant to both acid and fluorinated residues.

  • Acceptable: Borosilicate Glass (Amber) - Good resistance, but risk of breakage.

  • Forbidden: Metal cans or unlined steel drums (Acid will corrode the metal, leading to leaks).

Phase 3: Final Disposal (The Cradle-to-Grave Path)

Once the waste leaves your lab, it enters the regulated destruction chain.

  • Pickup: Hazardous Waste Management transfers the container.

  • Consolidation: Lab packs are segregated into "Halogenated" crates.

  • Destruction: The waste is shipped to a RCRA-permitted incinerator .

    • Mechanism:[3][4] Rotary kiln incineration at >1100°C.

    • Scrubbing: Exhaust gases pass through a caustic scrubber (NaOH spray) to neutralize the HF gas generated from the

      
       degradation.
      

Emergency Contingencies

Spill Response Protocol:

  • Isolate: Evacuate the immediate area if dust is airborne.[5][6]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine, use an N95 or P100 respirator.

  • Neutralize (Liquids): If in solution, apply a spill pillow or sodium bicarbonate (baking soda) to neutralize the acid.

  • Sweep (Solids): Gently sweep up solids to avoid dust generation. Do not use a standard vacuum (risk of aerosolization).

  • Disposal: Place all cleanup materials into the Halogenated Solid Waste container.

Decision Logic Visualization

The following diagram illustrates the critical decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Reaction Mixture / Solution StateCheck->LiquidPath Liquid ContainerSolid Place in HDPE Jar SolidPath->ContainerSolid CheckSolvent Check Solvent Compatibility LiquidPath->CheckSolvent Segregation CRITICAL STEP: Segregate into Halogenated Stream ContainerSolid->Segregation CheckSolvent->Segregation Labeling Label: 'Halogenated Organic Acid' (Hazard: Irritant, Corrosive) Segregation->Labeling Destruction High-Temp Incineration (w/ HF Scrubber) Labeling->Destruction

Figure 1: Decision logic for the segregation and disposal of fluorinated organic acids.

Regulatory Context (RCRA & EU)

Compliance is not optional. This compound falls under specific regulatory frameworks due to its halogen content.

  • USA (RCRA - 40 CFR 261):

    • While not always explicitly "P" or "U" listed by CAS number, it is a Characteristic Waste if it exhibits corrosivity (D002) or toxicity.

    • Most importantly, it is classified under Halogenated Organic Wastes for treatment standards.

    • "The Mixture Rule": Mixing this halogenated acid with non-halogenated solvents (e.g., Ethanol) renders the entire mixture a halogenated waste, significantly increasing disposal costs.[1]

  • EU (European Waste Catalogue - EWC):

    • Code 07 01 03* : Organic halogenated solvents, washing liquids, and mother liquors.[1]

    • Code 16 05 06* : Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • University of Barcelona (OSSMA). (2020). Hazardous Laboratory Waste Classification Guide. [Link]

Sources

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